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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid

Foreword: The Strategic Value of the Tetrahydroquinoline Scaffold The 5,6,7,8-tetrahydroquinoline core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable scaffold for the development of novel therapeutic agents. The introduction of a carboxylic acid group at the 5-position unlocks new avenues for creating derivatives with tailored pharmacological profiles, potentially enhancing interactions with biological targets through hydrogen bonding and salt bridge formation. This guide provides a comprehensive, technically-grounded framework for the synthesis of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid, a key building block for advanced drug development programs. While direct, published protocols for this specific molecule are scarce, the following synthesis is a robust and scientifically sound pathway derived from established and proven chemical transformations.

Strategic Overview of the Synthetic Pathway

The synthesis of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid is most logically approached via a two-part strategy. The initial phase focuses on the construction of the aromatic precursor, quinoline-5-carboxylic acid. The second, and more challenging phase, involves the selective reduction of the pyridine ring of this precursor to yield the desired 5,6,7,8-tetrahydroquinoline isomer.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Selective Reduction Starting_Materials 3-Aminobenzoic Acid + Glycerol + Oxidizing Agent Quinoline_5_Carboxylic_Acid Quinoline-5-carboxylic Acid Starting_Materials->Quinoline_5_Carboxylic_Acid Skraup Synthesis Intermediate 1,2,3,4-Tetrahydroquinoline- 5-carboxylic Acid Quinoline_5_Carboxylic_Acid->Intermediate Catalytic Hydrogenation Target_Molecule 5,6,7,8-Tetrahydroquinoline- 5-carboxylic Acid Intermediate->Target_Molecule Catalytic Isomerization G node1 Quinoline-5-carboxylic Acid Pyridine Ring Benzene Ring node2 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid Reduced Pyridine Ring Aromatic Benzene Ring node1->node2 Catalytic Hydrogenation (e.g., Pd/C, H2) node3 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid Aromatic Pyridine Ring Reduced Benzene Ring node2->node3 Catalytic Isomerization (High Temperature)

Caption: Hydrogenation and isomerization sequence.

Experimental Protocol: Catalytic Hydrogenation and Isomerization

Materials and Reagents:

ReagentMolar Mass ( g/mol )Notes
Quinoline-5-carboxylic Acid173.16From Part 1
Palladium on Carbon (5 wt. %)-Catalyst
Ethanol46.07Solvent
Hydrogen Gas2.02High pressure

Procedure:

  • Catalytic Hydrogenation:

    • In a high-pressure autoclave (e.g., a Parr hydrogenator), place a solution of quinoline-5-carboxylic acid (0.05 mol) in ethanol (150 mL).

    • Add 5% Palladium on carbon (approximately 5-10% by weight of the substrate).

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 8-12 atmospheres. [1] * Heat the mixture to 60-70°C with vigorous stirring.

    • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when the pressure no longer decreases.

  • Catalytic Isomerization:

    • Once the hydrogenation is complete, carefully vent the hydrogen to approximately 2 atmospheres of pressure. [1] * Increase the temperature of the reaction mixture to 160-170°C and maintain it for 2-4 hours with continued stirring. This step promotes the isomerization to the desired 5,6,7,8-tetrahydroquinoline derivative.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the remaining hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • The crude 5,6,7,8-tetrahydroquinoline-5-carboxylic acid can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization of 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid

Due to the limited availability of published experimental data for the target molecule, the following table provides expected spectroscopic characteristics based on its structure and data from related compounds. [2][3][4][5]Experimental verification is essential.

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring (approx. 7.0-8.5 ppm). A methine proton at the 5-position adjacent to the carboxylic acid. Methylene protons of the saturated ring (approx. 1.5-3.0 ppm). A broad singlet for the carboxylic acid proton.
¹³C NMR Carbonyl carbon of the carboxylic acid (approx. 170-180 ppm). Aromatic carbons of the pyridine ring. Aliphatic carbons of the saturated ring.
IR Spectroscopy Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹). C=N and C=C stretches from the pyridine ring. C-H stretches from the aliphatic ring.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₁₁NO₂ (177.19 g/mol ).

Conclusion

This technical guide outlines a robust and scientifically sound two-part synthetic strategy for obtaining 5,6,7,8-tetrahydroquinoline-5-carboxylic acid. By employing a modified Skraup synthesis to create the quinoline-5-carboxylic acid precursor, followed by a carefully controlled catalytic hydrogenation and isomerization, this valuable building block can be accessed. The protocols provided herein, grounded in established chemical principles, offer a clear pathway for researchers and drug development professionals to synthesize this and related compounds, thereby facilitating the exploration of new chemical space in the quest for novel therapeutics.

References

  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

  • Corma, A., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(41), 17220-17225. [Link]

  • Sahoo, B., et al. (2018). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science, 9(38), 8134-8141. [Link]

  • Wang, H., et al. (2020). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 11(1), 5343. [Link]

  • Xie, J.-H., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Angewandte Chemie International Edition, 50(36), 8492-8495. [Link]

  • He, L., et al. (2023). Manganese-Catalyzed Regioselective Hydroboration of Quinolines via Metal–Ligand Cooperation. CCS Chemistry, 5(11), 2938-2948. [Link]

  • Katritzky, A. R., et al. (1982). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, 143-147. [Link]

  • Katritzky, A. R., et al. (1982). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 149-151. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]

  • Sealy, J. M. (2014). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. University of Akron. [Link]

  • Nazemi, L., Shirini, F., & Goli-Jolodar, O. (2017). Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • Al-Rawi, J. M. A., et al. (2006). Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. Molecules, 11(11), 890-903. [Link]

  • Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254. [Link]

  • European Patent Office. (1994). Process for the preparation of a quinoline carboxylic acid (EP 0351889 B1).
  • Iannelli, P., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]

  • Costantino, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1834. [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem Compound Database. Retrieved February 17, 2026, from [Link]

  • European Patent Office. (1990). Process for the preparation of a quinoline carboxylic acid (EP0351889A1).
  • Maclean, J. C. F., et al. (2002). Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. The Journal of Organic Chemistry, 67(22), 7890-7893. [Link]

  • PubChem. (n.d.). 5,6,7,8-tetrahydroquinoline-6-carboxylic acid. Retrieved February 17, 2026, from [Link]

  • CN101544601B. (2011). Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • Rueping, M., et al. (2006). Metal-Free Brønsted Acid Catalyzed Transfer Hydrogenation – New Organocatalytic Reduction of Quinolines. Synlett, 2006(7), 1071-1074. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectral Data of 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectral data of 5,6,7,8-tetr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectral data of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The structural complexity and chirality of this molecule necessitate a thorough NMR analysis for unambiguous characterization, which is crucial for its application in drug discovery and development. This document synthesizes predictive data based on analogous structures and established NMR principles, offering a robust framework for researchers working with this and related compounds.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is a prevalent motif in a wide array of biologically active compounds and natural products. Its rigid, partially saturated structure provides a valuable three-dimensional framework for interacting with biological targets. The introduction of a carboxylic acid group at the 5-position introduces a chiral center and a key functional group for modulating physicochemical properties and engaging in specific binding interactions, such as those with receptor active sites. Consequently, precise structural elucidation via NMR spectroscopy is a critical step in the synthesis and application of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid and its derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2~8.3 - 8.5d~4.5 - 5.0Aromatic proton on the pyridine ring.
H-3~7.1 - 7.3ddJ ≈ 7.5, 4.5Aromatic proton on the pyridine ring.
H-4~7.5 - 7.7d~7.5 - 8.0Aromatic proton on the pyridine ring.
H-5~4.0 - 4.2t~6.0 - 7.0Methine proton at the chiral center, deshielded by the adjacent nitrogen and carboxylic acid.
H-6 (axial)~2.0 - 2.2m-Diastereotopic proton, likely showing complex coupling.
H-6 (eq)~2.2 - 2.4m-Diastereotopic proton, likely showing complex coupling.
H-7 (axial)~1.8 - 2.0m-Aliphatic proton.
H-7 (eq)~2.0 - 2.2m-Aliphatic proton.
H-8~2.8 - 3.0t~6.0 - 6.5Methylene protons adjacent to the aromatic ring.
COOH~11.0 - 13.0br s-Carboxylic acid proton, chemical shift is highly dependent on solvent and concentration.
NH~3.5 - 4.5br s-Amine proton, may be broad and its chemical shift is solvent-dependent.
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2~148 - 150Aromatic carbon in the pyridine ring.
C-3~121 - 123Aromatic carbon in the pyridine ring.
C-4~136 - 138Aromatic carbon in the pyridine ring.
C-4a~128 - 130Quaternary aromatic carbon.
C-5~55 - 60Chiral methine carbon, shifted downfield by the carboxylic acid and nitrogen.
C-6~25 - 30Aliphatic carbon.
C-7~20 - 25Aliphatic carbon.
C-8~28 - 33Aliphatic carbon.
C-8a~145 - 147Quaternary aromatic carbon.
COOH~175 - 180Carboxylic acid carbon.

Rationale for Spectral Predictions

The predicted chemical shifts are derived from an analysis of the electronic environment of each nucleus. The protons and carbons of the pyridine ring (positions 2, 3, and 4) are expected to have chemical shifts characteristic of aromatic systems, with some influence from the fused aliphatic ring.

The key to the spectral interpretation of this molecule lies at the C5 position. The C5-H proton is a methine at a benzylic and alpha-amino position, and it is further deshielded by the electron-withdrawing carboxylic acid group. This leads to a predicted downfield shift into the 4.0-4.2 ppm region. The C5 carbon itself is also expected to be significantly shifted downfield.

The protons on the saturated ring (C6, C7, and C8) will exhibit chemical shifts typical for aliphatic systems. The diastereotopic nature of the C6 methylene protons, due to the adjacent chiral center at C5, will likely result in complex splitting patterns. The C8 protons are adjacent to the aromatic ring, leading to a moderate downfield shift.

Experimental Protocol for NMR Data Acquisition and Analysis

To empirically validate and refine the predicted spectral data, a systematic approach employing both 1D and 2D NMR techniques is essential.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for the acidic and NH protons.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filtration: If necessary, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.

  • 2D COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, which is crucial for assigning the protons in the saturated ring and confirming the connectivity of the aromatic protons.[1]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing unambiguous assignment of the protonated carbons.[1]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for assigning quaternary carbons by identifying correlations between protons and carbons that are two or three bonds away. For instance, correlations from H-4 and H-6 to C-5 would confirm its assignment.[1]

Visualization of Key Structural and Experimental Relationships

The following diagrams illustrate the molecular structure with atom numbering and a typical workflow for NMR-based structural elucidation.

Caption: Molecular structure and atom numbering of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid.

G cluster_workflow NMR Structural Elucidation Workflow SamplePrep Sample Preparation (Solvent Selection) OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR DataProcessing Data Processing (Fourier Transform, Phasing) TwoD_NMR->DataProcessing SpectralAnalysis Spectral Analysis & Assignment DataProcessing->SpectralAnalysis StructureValidation Structure Validation SpectralAnalysis->StructureValidation

Caption: A typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

Conclusion: A Predictive and Practical Guide

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 5,6,7,8-tetrahydroquinoline-5-carboxylic acid. By combining foundational NMR principles with data from analogous structures, a reliable predictive dataset has been established. Furthermore, the detailed experimental protocol offers a clear path for researchers to obtain and analyze empirical data for this and similar molecules. The structural insights gained from a thorough NMR analysis are indispensable for advancing the development of novel therapeutics based on the versatile tetrahydroquinoline scaffold.

References

Sources

Foundational

Technical Guide: Mass Spectrometry Analysis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid

Topic: Mass Spectrometry Analysis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists

Executive Summary & Pharmacological Context

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid (hereafter referred to as 5-THQ-COOH ) represents a critical pharmacophore in medicinal chemistry. It serves as a structural core for C5a receptor antagonists, somatostatin analogs, and histone deacetylase (HDAC) inhibitors.

Unlike its fully aromatic quinoline counterparts, the partially saturated ring system of 5-THQ-COOH introduces stereochemical complexity (chirality at C5) and distinct metabolic liabilities. Precise mass spectrometric characterization is essential not only for purity assessment during synthesis but also for tracking metabolic fate—specifically the oxidation of the saturated ring and glucuronidation of the carboxylic acid moiety.

This guide details the physicochemical behavior, ionization mechanisms, and fragmentation pathways of 5-THQ-COOH, providing a validated framework for LC-MS/MS method development.

Physicochemical Profile & MS Implications

Understanding the amphoteric nature of 5-THQ-COOH is the prerequisite for successful ionization and chromatographic retention.

PropertyValue / CharacteristicMS Implication
Formula

Monoisotopic Mass: 177.0790 Da
Basicity (

)
~6.4 (Pyridine Nitrogen)Readily protonates in acidic media; ideal for ESI(+) .
Acidity (

)
~4.2 (Carboxylic Acid)Deprotonates at neutral pH; suitable for ESI(-) but lower sensitivity than (+).
LogP ~1.1 (Predicted)Moderately polar; requires polar-embedded C18 or HILIC for retention.
Chirality C5 is a chiral centerEnantiomers are isobaric; requires chiral stationary phase (e.g., Chiralpak IG) for separation if resolving isomers.

Method Development: LC-MS/MS Protocol

Sample Preparation

Due to the molecule's polarity, standard Liquid-Liquid Extraction (LLE) with hexane is inefficient. Solid Phase Extraction (SPE) is recommended to minimize matrix effects (ion suppression) common in ESI.

  • Recommended SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymer.

  • Protocol:

    • Condition: Methanol (1 mL) followed by Water (1 mL).

    • Load: Sample (acidified to pH 3 with formic acid to ensure neutral COOH).

    • Wash: 5% Methanol in Water (removes salts/proteins).

    • Elute: Methanol containing 2% Ammonia (deprotonates COOH to elute, though organic solvent strength drives elution).

    • Reconstitute: Mobile Phase A/B (90:10).

Chromatographic Conditions

Goal: Retain the polar zwitterion while maintaining ionization efficiency.

  • Column: Phenomenex Luna Omega Polar C18 or Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm). Why? These columns withstand 100% aqueous conditions and retain polar acids better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Maintains the carboxylic acid in non-ionized form (R-COOH) to increase retention on C18.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for trapping).

    • 1-6 min: 5%

      
       60% B.
      
    • 6-7 min: 95% B (Wash).

Ionization Source Parameters (ESI+)
  • Polarity: Positive (

    
    ) is preferred over Negative due to the high proton affinity of the pyridine nitrogen.
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 25 V (Optimized to prevent in-source decarboxylation).

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

Mass Spectrometry Characteristics

Primary Ionization

In ESI positive mode, the molecule forms the protonated molecular ion:



Fragmentation Pathway (MS/MS)

The fragmentation of 5-THQ-COOH is driven by the stability of the pyridine ring and the lability of the carboxylic acid group at the benzylic position (C5).

Key Transitions for MRM (Multiple Reaction Monitoring):

  • Primary Transition (Quantifier):

    
    
    
    • Mechanism: Neutral loss of

      
       (44 Da). The resulting carbocation at C5 is benzylic and resonance-stabilized by the adjacent pyridine ring.
      
  • Secondary Transition (Qualifier):

    
    
    
    • Mechanism: Neutral loss of

      
       (18 Da). Characteristic of carboxylic acids, forming an acylium ion or cyclic lactone equivalent.
      
  • Tertiary Transition (Structural):

    
    
    
    • Mechanism: Ring contraction/cleavage of the saturated ring (Loss of

      
       or similar alkene fragment) from the decarboxylated core.
      
Visualizing the Fragmentation Mechanism

The following diagram illustrates the mechanistic pathway from the parent ion to the primary product ions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 178.09 (Protonated Pyridine N) Intermediate1 Fragment A [M+H - H2O]+ m/z 160.08 (Acylium Ion) Parent->Intermediate1 Dehydration (-18 Da) Intermediate2 Base Peak [M+H - CO2]+ m/z 134.10 (5,6,7,8-THQ Cation) Parent->Intermediate2 Decarboxylation (-44 Da) (Major Pathway) Product Fragment B [THQ - C2H4]+ m/z 106.07 (Pyridine-fused fragment) Intermediate2->Product Ring Contraction (-28 Da)

Caption: Proposed ESI(+) fragmentation pathway of 5-THQ-COOH showing major decarboxylation event.

Experimental Workflow Diagram

To ensure reproducibility, the following workflow integrates sample handling with instrumental analysis.

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis Sample Biological Matrix (Plasma/Urine) Acidify Acidify (pH 3.0) Formic Acid Sample->Acidify SPE SPE (HLB) Load -> Wash -> Elute Acidify->SPE Dry Evaporate & Reconstitute (90:10 H2O:MeOH) SPE->Dry LC HPLC Separation Polar C18 Column Dry->LC ESI ESI Source (+) 3.5 kV LC->ESI Q1 Q1 Filter 178.09 m/z ESI->Q1 CID Collision Cell (Argon, 20-30 eV) Q1->CID Q3 Q3 Filter 134.10 m/z CID->Q3

Caption: End-to-end analytical workflow for the quantification of 5-THQ-COOH in biological matrices.

Case Application: Metabolic Stability Profiling

When developing drugs containing the 5-THQ-COOH scaffold, a common assay involves incubating the compound with liver microsomes (RLM/HLM).

Expected Metabolites:

  • Dehydrogenation (Aromatization):

    • Conversion of the saturated ring to a fully aromatic quinoline.

    • 
      : -4 Da (Loss of 4H).
      
    • Observation:

      
      .
      
  • Hydroxylation:

    • Oxidation at C6, C7, or C8 positions.

    • 
      : +16 Da.
      
    • Observation:

      
      .
      
  • Glucuronidation:

    • Conjugation at the carboxylic acid.

    • 
      : +176 Da.
      
    • Observation:

      
      .
      

Self-Validating Check: If the peak at


 134 (decarboxylated fragment) disappears in the MS/MS spectrum of a putative metabolite, it suggests the metabolic modification has occurred at the C5 position or involved the carboxylic acid itself (e.g., glucuronidation hindering decarboxylation).

References

  • Synthesis and Characterization of Tetrahydroquinolines

    • Title: Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds.[1]

    • Source: Current Topics in Medicinal Chemistry (2019).
    • URL:

  • Mass Spectrometry of Quinoline Derivatives

    • Title: Mass Spectra of Some 2-Substituted Deriv
    • Source: Chemical Papers.[2][3][4][5]

    • URL:

  • Metabolic Analysis Protocols

    • Title: Cross-Species Metabolism of Novel Tetrahydroquinoline-Based Compounds.
    • Source: BenchChem Technical Guides.
    • URL:

  • PubChem Compound Summary

    • Title: 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid (Isomer Analog D
    • Source: N
    • URL:

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid and its Derivatives

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of 5,6,7,8-tetrahydroquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of early 2026, this document outlines a robust framework for its structural determination. By leveraging data from closely related analogs and established crystallographic techniques, this guide serves as a practical roadmap for researchers in the field.

The 5,6,7,8-tetrahydroquinoline scaffold is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as C5a receptor antagonists and for their antiproliferative activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective drug candidates. This guide will detail the experimental and computational workflows necessary to elucidate the crystal structure of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid, a key intermediate for further chemical exploration.

Part 1: Synthesis and Characterization

The journey to a crystal structure begins with the synthesis and purification of the target compound. Several synthetic routes to the 5,6,7,8-tetrahydroquinoline core and its derivatives have been reported.[3][4] For the title compound, a potential synthetic strategy could involve the modification of a pre-existing tetrahydroquinoline ring system.

A general approach for the synthesis of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters involves the reaction of 8-lithio or 8-magnesio derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification.[4] A similar strategy could potentially be adapted for the synthesis of the 5-carboxylic acid derivative.

Once synthesized, the identity and purity of the compound must be rigorously confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

Part 2: The Crystallization Workflow: From Solution to Single Crystal

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in structure determination. The process is largely empirical, and a systematic screening of various conditions is typically required.

Rationale for Solvent and Method Selection

The choice of solvent is critical and depends on the solubility of the compound. For a carboxylic acid like 5,6,7,8-tetrahydroquinoline-5-carboxylic acid, solvents that can engage in hydrogen bonding are often a good starting point. The goal is to find a solvent or solvent system in which the compound has moderate solubility, allowing for slow precipitation as the conditions are changed.

Experimental Protocol: Crystallization Screening

A common and effective method for crystallization is vapor diffusion, which can be performed in either hanging or sitting drop formats.

Step-by-Step Protocol for Vapor Diffusion Crystallization:

  • Prepare a Stock Solution: Dissolve the purified 5,6,7,8-tetrahydroquinoline-5-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with a co-solvent like dichloromethane) to a concentration near saturation.

  • Set up the Crystallization Plate:

    • In a 24-well plate, pipette a reservoir solution (500 µL) into each well. The reservoir solution should be a poor solvent for the compound.

    • Place a small drop (1-2 µL) of the compound's stock solution onto a siliconized glass coverslip (for hanging drop) or onto the post in the well (for sitting drop).

    • If desired, mix the drop with an equal volume of the reservoir solution.

  • Seal and Incubate: Invert the coverslip over the well and seal it with vacuum grease (hanging drop), or seal the plate with clear tape (sitting drop).

  • Incubate and Observe: Store the plate in a vibration-free environment at a constant temperature. Over time, the solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and, ideally, leading to the formation of single crystals.

  • Monitor Regularly: Check the drops under a microscope periodically for crystal growth. This can take anywhere from a few hours to several weeks.

A variety of commercially available crystallization screens can be used to rapidly test a wide range of conditions (pH, precipitants, salts).

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Compound Purified Compound Solvent Solvent Selection Compound->Solvent Dissolution Screening Vapor Diffusion Screening (Hanging/Sitting Drop) Solvent->Screening Setup Optimization Condition Optimization Screening->Optimization Initial Hits Harvesting Crystal Harvesting Optimization->Harvesting Growth of Diffraction-Quality Crystals XRD X-ray Diffraction Harvesting->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Data Collection

Caption: A generalized workflow for single-crystal growth and structure determination.

Part 3: X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer. The resulting diffraction pattern is used to determine the crystal structure.

Data Collection and Processing

The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer rotates the crystal while bombarding it with X-rays, and a detector collects the intensities and positions of the diffracted beams. This raw data is then processed to yield a set of reflection intensities, which are used to solve the structure.

Structure Solution and Refinement

The processed data is used to generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Part 4: Structural Insights from a Related Compound: 5,6,7,8-Tetrahydroquinolin-8-one

In the absence of a determined structure for the title compound, we can draw valuable insights from the known crystal structure of 5,6,7,8-Tetrahydroquinolin-8-one.[5] This closely related molecule provides a model for the expected conformation of the tetrahydroquinoline ring system.

Crystallographic Data for 5,6,7,8-Tetrahydroquinolin-8-one: [5]

ParameterValue
Chemical FormulaC₉H₉NO
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)6.9393 (2)
b (Å)8.0885 (3)
c (Å)13.4710 (4)
V (ų)756.11 (4)
Z4

In the structure of 5,6,7,8-tetrahydroquinolin-8-one, the pyridine ring is planar, while the partially saturated cyclohexene ring adopts a sofa conformation.[5] It is reasonable to hypothesize that the tetrahydroquinoline core in 5,6,7,8-tetrahydroquinoline-5-carboxylic acid will adopt a similar conformation.

Caption: 2D representation of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid.

Expected Intermolecular Interactions

A key feature of the crystal structure of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid will be the intermolecular interactions, particularly hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (the -OH) and acceptor (the C=O). This will likely lead to the formation of hydrogen-bonded dimers or chains, which will be a dominant feature of the crystal packing. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Part 5: Computational Modeling as a Predictive Tool

In parallel with experimental efforts, computational chemistry can provide valuable predictive insights into the likely conformation and crystal packing of the molecule. Density Functional Theory (DFT) calculations can be used to:

  • Optimize the molecular geometry: Predict the most stable conformation of the molecule in the gas phase.

  • Simulate IR and NMR spectra: To aid in the interpretation of experimental data.

  • Predict crystal packing: Crystal structure prediction (CSP) methods can generate a landscape of possible crystal structures, ranked by their thermodynamic stability. This can be a powerful tool to guide crystallization experiments and to help in solving the structure from powder diffraction data.

Conclusion

While the definitive crystal structure of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid remains to be determined, this guide provides a comprehensive framework for its elucidation. By following a systematic approach to synthesis, crystallization, and X-ray diffraction analysis, coupled with insights from the known structures of related compounds and the predictive power of computational modeling, researchers can successfully determine the three-dimensional structure of this and other important molecules. The resulting structural information will be invaluable for the rational design of new therapeutic agents based on the 5,6,7,8-tetrahydroquinoline scaffold.

References

  • BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024).
  • López-Muñoz, H., et al. (2013). Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. Revista de la Sociedad Química de México, 57(4), 281-284.
  • National Center for Biotechnology Information. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. PubChem.
  • Sumichrast, R. D., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.
  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8. (2014).
  • National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem. Available at: [Link]

  • Gittos, M. W. (1975). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, (22), 2357-2359.
  • Interaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with pentafluorphenyl hydrazine. (2012).
  • Maghsoodlou, M. T., et al. (2015). Preparation of 5,6,7,8-tetrahydroquinoline derivatives. Tetrahedron Letters, 56(43), 5975-5978.
  • National Center for Biotechnology Information. (n.d.). 5,6,7,8-tetrahydroquinoline-6-carboxylic acid. PubChem.
  • Karczmarzyk, Z., & Lipińska, T. (2011). 5,6,7,8-Tetrahydroquinolin-8-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1365. Available at: [Link]

  • Gittos, M. W. (1975). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, (22), 2351-2357.
  • National Center for Biotechnology Information. (n.d.). 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride. PubChem.
  • Iovine, V., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561.

Sources

Foundational

The Pharmacological Renaissance of Tetrahydroquinoline Carboxylic Acids

From Epigenetic Modulation to Antimicrobial Precision Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its non-planar, semi-rig...

Author: BenchChem Technical Support Team. Date: February 2026

From Epigenetic Modulation to Antimicrobial Precision

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its non-planar, semi-rigid bicyclic architecture. unlike its fully aromatic quinoline counterparts, the THQ core offers stereochemical complexity (chiral centers at C2, C3, C4) that enables precise three-dimensional engagement with biological targets.

This guide focuses on a specific subclass: Tetrahydroquinoline Carboxylic Acids (THQ-CAs) . Recent investigations have elevated these compounds from generic cytotoxics to highly specific modulators of epigenetic machinery (BET bromodomains) and novel antimicrobial peptidomimetics. This document provides a technical roadmap for evaluating their biological activity, detailing the mechanistic rationale, validated assay protocols, and structure-activity relationships (SAR) necessary for drug development.

Structural Basis & Pharmacophore Analysis

The biological potency of THQ-CAs stems from their ability to mimic peptide turns and interact with deep hydrophobic pockets.

2.1 The Role of the Carboxylic Acid Moiety

In novel drug design, the carboxylic acid functionality at positions C2, C3, or C6 serves three critical roles:

  • Electrostatic Anchor: Forms salt bridges with positively charged residues (e.g., Arginine, Lysine) in target active sites (e.g., the acetyl-lysine binding pocket of BRD4).

  • Solubility Vector: Enhances the hydrophilicity of the otherwise lipophilic fused-ring system, improving ADME profiles.

  • Conjugation Handle: Facilitates the creation of THQ-peptide hybrids, crucial for prodrug strategies and antimicrobial peptidomimetics.

2.2 SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing THQ-CAs.

SAR_Logic THQ_Core THQ Scaffold (1,2,3,4-Tetrahydroquinoline) N1_Pos N1 Position (H-bond Acceptor/Donor) THQ_Core->N1_Pos C2_COOH C2/C3 Carboxylic Acid (Salt Bridge / Solubility) THQ_Core->C2_COOH C6_Sub C6 Substitution (Hydrophobic/Halogen) THQ_Core->C6_Sub Potency Target Affinity (e.g., BET/Gyrase) N1_Pos->Potency Mimics Acetyl-Lysine C2_COOH->Potency Electrostatic anchor PK Pharmacokinetics (LogP, Solubility) C2_COOH->PK Modulates LogD Selectivity Isoform Selectivity (BD1 vs BD2) C6_Sub->Selectivity Steric fit

Figure 1: Pharmacophore map highlighting the functional roles of THQ substituents in biological activity.

Therapeutic Application A: Epigenetic Oncology (BET Inhibition)

Novel THQ derivatives have emerged as potent inhibitors of the Bromodomain and Extra-Terminal (BET) protein family (BRD2, BRD3, BRD4).[1] These proteins "read" acetylated lysine residues on histones to regulate gene transcription (e.g., c-Myc oncogene expression).

3.1 Mechanism of Action

THQ-CAs act as acetyl-lysine mimetics . The THQ core occupies the hydrophobic ZA channel of the bromodomain, while the carbonyl/acid group forms a critical hydrogen bond with a conserved asparagine residue (Asn140 in BRD4), displacing the endogenous histone tail.

3.2 Protocol: Fluorescence Polarization (FP) Binding Assay

To validate this activity, researchers must determine the binding affinity (


 or 

).

Principle: A fluorescently labeled peptide (tracer) binds to the BET protein, resulting in high fluorescence polarization (slow tumbling). The THQ inhibitor competes for the binding site, displacing the tracer and lowering polarization (fast tumbling).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.

    • Protein: Recombinant BRD4 (BD1 or BD2 domain) at

      
       of the tracer (typically 50–100 nM).
      
    • Tracer: FITC-labeled acetylated peptide (e.g., H4K5ac/K8ac) at 10 nM.

  • Compound Dilution: Prepare 10-point serial dilutions of the THQ-CA in DMSO (final DMSO concentration <1%).

  • Incubation:

    • Mix 10 µL protein solution + 10 µL tracer + 1 µL compound in a black 384-well low-volume plate.

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Measurement:

    • Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) on a multimode plate reader (e.g., EnVision or PHERAstar).

  • Data Analysis:

    • Normalize mP (milli-polarization) values to positive (DMSO only) and negative (no protein) controls.

    • Fit data to a 4-parameter logistic equation to calculate

      
      .
      

Validation Criteria: Z-factor must be > 0.5 for a robust assay.

Therapeutic Application B: Antimicrobial Peptidomimetics

Resistance to traditional antibiotics has spurred interest in THQ-amino acid conjugates.

4.1 Mechanism: DNA Gyrase Inhibition

THQ-3-carboxylic acid derivatives conjugated with cationic amino acids (e.g., Lysine) have demonstrated dual activity:

  • Membrane Permeabilization: The cationic tail interacts with negatively charged bacterial membranes.

  • Target Inhibition: The THQ core binds to the ATP-binding pocket of DNA Gyrase B, inhibiting bacterial DNA replication.

4.2 Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standard).

  • Inoculum Prep: Adjust bacterial culture (E. coli, S. aureus) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup:

    • Use 96-well sterile plates.

    • Add 100 µL of THQ-CA serial dilutions (range: 0.5 – 256 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Growth Control: Bacteria + Broth + Solvent.

    • Sterility Control: Broth only.

    • Reference: Ciprofloxacin or Vancomycin.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection for turbidity or OD600 measurement. The MIC is the lowest concentration with no visible growth.

Data Interpretation & Comparative Analysis

When evaluating novel THQ-CAs, data should be structured to allow direct comparison between structural modifications and biological outcomes.

Table 1: Representative Activity Profile of Novel THQ-CAs (Mock Data for Illustration)

Compound IDR1 (N-Subst)R2 (C6-Subst)R3 (Acid Pos)BRD4 IC50 (nM)S. aureus MIC (µg/mL)Mechanism Note
THQ-A1 AcetylHC2-COOH450>64Moderate BET binder; Acid aids H-bond.
THQ-A2 AcetylClC2-COOH85 >64Cl improves hydrophobic fit in ZA channel.
THQ-B1 HFC3-COOH-Lys>10,0004.0 Peptide conjugate; Membrane active.
THQ-B2 BenzylFC3-COOH1,20016Lipophilic; poor solubility limits potency.
Ref (I-BET) VariedVariedEster/Amide35N/AClinical Benchmark.
Experimental Workflow Visualization

The following diagram outlines the integrated workflow from synthesis to biological validation.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Validation Start Precursors (Aniline + Aldehyde + Alkene) Povarov Povarov Reaction (Sc(OTf)3 Catalyst) Start->Povarov Library THQ-CA Library (Chiral Separation) Povarov->Library Assay_FP In Vitro: FP Assay (Target: BRD4) Library->Assay_FP Assay_MIC In Vitro: MIC Assay (Target: Bacteria) Library->Assay_MIC Assay_MTT Toxicity: MTT Assay (HEK293 Cells) Library->Assay_MTT Hit_Select Hit Selection (SI > 10) Assay_FP->Hit_Select Assay_MIC->Hit_Select Assay_MTT->Hit_Select Lead_Opt Lead Optimization Hit_Select->Lead_Opt

Figure 2: Integrated workflow for the synthesis and biological evaluation of novel THQ-CAs.

References
  • Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed. [Link]

  • The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor. PubMed. [Link]

  • Enantioselective Approach for Expanding the Three-Dimensional Space of Tetrahydroquinoline to Develop BET Bromodomain Inhibitors. Chemistry Europe. [Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega. [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PubMed Central. [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Exploratory

Theoretical Studies on 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid: A Computational &amp; Medicinal Chemistry Guide

Executive Summary 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid (5-THQ-CA) represents a distinct structural isomer within the tetrahydroquinoline (THQ) scaffold family.[1] Unlike the widely explored 8-substituted derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid (5-THQ-CA) represents a distinct structural isomer within the tetrahydroquinoline (THQ) scaffold family.[1] Unlike the widely explored 8-substituted derivatives (privileged ligands for metalloenzymes and GPCRs), the 5-substituted vector offers a unique geometric exit vector for fragment-based drug design (FBDD).[1]

This technical guide outlines a comprehensive theoretical framework for characterizing 5-THQ-CA. It integrates Density Functional Theory (DFT) for electronic profiling, molecular dynamics for conformational analysis, and retrosynthetic logic for scalable production.[1] This document serves as a blueprint for researchers aiming to exploit this scaffold as a bioisostere for proline or pipecolic acid derivatives in peptidomimetics.[1]

Structural & Electronic Landscape (DFT Protocol)[1]

To rigorously characterize 5-THQ-CA, one must move beyond standard force fields and employ quantum mechanical methods to resolve electronic delocalization between the pyridine ring and the carboxylic acid tail.[1]

Computational Methodology

For high-fidelity electronic profiling, the following level of theory is the standard for nitrogenous heterocycles:

  • Theory/Basis Set: DFT (B3LYP) or ωB97X-D (for dispersion corrections) with the 6-311++G(d,p) basis set.[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) to simulate aqueous (physiological) or DMSO (assay) environments.[1]

  • Frequency Analysis: Essential to confirm stationary points (zero imaginary frequencies) and calculate Zero-Point Vibrational Energy (ZPVE).[1]

Frontier Molecular Orbitals (FMO)

The reactivity of 5-THQ-CA is dictated by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]
  • HOMO Location: Typically localized on the pyridine nitrogen lone pair and the

    
    -system of the aromatic ring.[1] High HOMO energy implies good nucleophilicity (e.g., for N-alkylation or metal coordination).[1]
    
  • LUMO Location: Often delocalized over the carboxyl group and the pyridine ring, indicating susceptibility to nucleophilic attack or reduction.[1]

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    .[1] A larger gap indicates a "hard" molecule, stable against spontaneous reaction, making it a robust scaffold for library storage.[1]
Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the isodensity surface reveals the pharmacophoric "face" of the molecule:

  • Negative Potential (Red): Concentrated at the Pyridine Nitrogen (N1) and Carboxyl Oxygens.[1] These are the primary Hydrogen Bond Acceptors (HBA).

  • Positive Potential (Blue): Concentrated at the Carboxyl Hydrogen (HBD) and the saturated ring protons.[1]

Conformational Dynamics: The "Sofa" vs. "Half-Chair"

A critical, often overlooked aspect of THQ derivatives is the flexibility of the saturated C5-C8 ring.[1] Unlike the planar quinoline precursor, the tetrahydro- ring puckers.[1]

The C5-Substituent Effect

In 5-THQ-CA, the carboxylic acid is attached to C5 (adjacent to the bridgehead C4a).[1]

  • Conformational Lock: The C5 position is sterically sensitive.[1] The ring typically oscillates between a Half-Chair and a Sofa conformation.[1]

  • Axial vs. Equatorial: Theoretical energy minimization (PES Scan) is required to determine if the -COOH group prefers the pseudo-equatorial (lower steric clash) or pseudo-axial position.[1]

    • Hypothesis: The pseudo-equatorial conformer is generally favored by 2–4 kcal/mol, maximizing the distance from the peri-hydrogens on the pyridine ring.[1]

Visualization of the Computational Workflow

The following diagram illustrates the logical flow from structure generation to pharmacophore mapping.

ComputationalWorkflow Fig 1: Theoretical Workflow for Characterizing 5-THQ-CA Start Structure Build (Z-Matrix) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch Generate Conformers DFT_Opt DFT Optimization (B3LYP/6-311++G**) ConfSearch->DFT_Opt Filter Low Energy Properties Electronic Properties (HOMO/LUMO, MEP) DFT_Opt->Properties Wavefunction Analysis Docking Molecular Docking (Glide/AutoDock) DFT_Opt->Docking 3D Ligand Prep

Figure 1: Step-by-step computational protocol for analyzing the 5-THQ-CA scaffold.

Physicochemical Profile & Drug-Likeness[1][3][4]

For drug development professionals, the theoretical "drug-likeness" is paramount.[1] Below are the predicted parameters for 5-THQ-CA based on QSAR models.

Table 1: Predicted Physicochemical Properties

PropertyValue (Approx.)Significance
Molecular Weight 177.20 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1]
LogP (Octanol/Water) 1.2 – 1.5Moderate lipophilicity; good membrane permeability potential.[1]
TPSA ~50 Ų(13 Ų for Pyridine N + 37 Ų for COOH).[1] Excellent CNS penetration potential (<90 Ų).[1]
H-Bond Donors 1 (COOH)Specific interaction capability.[1]
H-Bond Acceptors 3 (N, C=O, OH)Versatile binding modes.[1]
pKa (Acid) ~4.5Typical carboxylic acid; ionized at physiological pH.[1]
pKa (Base) ~5.2Pyridine N is less basic than alkyl amines, reducing non-specific binding.[1]

Medicinal Chemistry Applications (Docking Context)

The 5-THQ-CA scaffold is structurally significant as a rigidified analogue of


-amino acids or pipecolic acid.[1]
Target Case Study: C5a Receptor Antagonism

Literature suggests that 5-amino-tetrahydroquinolines are potent C5a receptor antagonists [1].[1][3] The 5-carboxylic acid variant offers a bioisostere where the charge is reversed (negative carboxylate vs. positive ammonium), potentially targeting different residues (e.g., Arginine/Lysine clusters) in the receptor pocket.

Docking Protocol
  • Protein Prep: Retrieve PDB structure (e.g., C5aR1).[1] Remove waters, fix bond orders, and minimize side chains.

  • Grid Generation: Center grid on the orthosteric site (defined by known antagonists like PMX-53).[1]

  • Ligand Interaction: The Pyridine N acts as an anchor (H-bond acceptor to backbone NH), while the C5-COOH explores the hydrophobic pocket, engaging in salt bridges.[1]

Synthetic Feasibility (Retrosynthetic Analysis)

Theoretical studies must be grounded in synthetic reality.[1] The synthesis of 5-THQ-CA is challenging due to the need for selective reduction or ring closure.[1]

Retrosynthetic Pathways
  • Path A (Reduction): Selective hydrogenation of Quinoline-5-carboxylic acid.[1] This is difficult due to the preference for reducing the nitrogen-containing ring first.[1]

  • Path B (Cycloaddition): Constructing the pyridine ring onto a pre-functionalized cyclohexane.[1]

  • Path C (Oxidation): Oxidation of a 5-methyl or 5-hydroxymethyl precursor.[1]

Visualizing the Synthetic Logic

Retrosynthesis Fig 2: Retrosynthetic Analysis for 5-THQ-CA Production Target 5-THQ-CA (Target Molecule) Precursor1 5-Hydroxymethyl-5,6,7,8-THQ Precursor1->Target Oxidation (Jones/Pinnick) Precursor2 Quinoline-5-carboxylic acid Precursor2->Target Selective Hydrogenation (PtO2/H2, Acidic Media) Precursor3 Cyclohexane-1,3-dione derivative + Propargylamine Precursor3->Target Aza-Annulation (Multicomponent)

Figure 2: Strategic disconnections. Path C (Red) represents a modern multicomponent approach [2].

References

  • Substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2008.[1][3]

  • Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines. The Journal of Organic Chemistry, 2023.[1][4] [1]

  • Computational Insights into Tetrahydroisoquinoline Scaffolds (Analogous Methodology). BenchChem Technical Guides, 2025.

  • 5,6,7,8-Tetrahydroquinoline Structure and Properties. PubChem Compound Summary.

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Application Notes for 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Heterocycle The 5,6,7,8-tetrahydroquinoline framework is a cornerstone in the edifice of medicinal chemistry, recognized as a privileged scaffold due to its presence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

The 5,6,7,8-tetrahydroquinoline framework is a cornerstone in the edifice of medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1] Its unique three-dimensional structure, combining a saturated carbocycle with an aromatic pyridine ring, offers a versatile platform for the design of novel therapeutic agents. This guide focuses on a specific, yet underexplored derivative: 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid . The introduction of a carboxylic acid group at the 5-position serves as a critical chemical handle for diversification, enabling the exploration of a wide chemical space and interaction with various biological targets. This document provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold, intended for researchers, scientists, and drug development professionals.

While direct literature on 5,6,7,8-tetrahydroquinoline-5-carboxylic acid is sparse, this guide extrapolates from established methodologies for related tetrahydroquinoline systems to provide robust and scientifically-grounded protocols. The strategic placement of the carboxylic acid at a benzylic position opens avenues for creating libraries of amides, esters, and other derivatives, each with the potential for unique pharmacological profiles. Derivatives of the broader tetrahydroquinoline class have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscoring the therapeutic potential of this heterocyclic family.[2]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of the core scaffold is fundamental for rational drug design. Below is a table summarizing key properties of the parent compound, 5,6,7,8-tetrahydroquinoline, which can be used to anticipate the characteristics of its carboxylic acid derivative.

PropertyValue (for 5,6,7,8-Tetrahydroquinoline)Reference
Molecular FormulaC₉H₁₁N[3]
Molecular Weight133.19 g/mol [3]
Boiling Point218-222 °C[4]
Density1.030 g/mL[4]
Refractive Index1.544[4]
pKa (Predicted)~5.5 (for the protonated amine)N/A

Note: The properties of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid will differ, particularly in terms of polarity, solubility, and acidity due to the presence of the carboxylic acid group.

Synthesis of the Core Scaffold: A Proposed Pathway

Workflow for the Synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid

Synthesis_Workflow Start Quinoline Step1 Catalytic Hydrogenation Start->Step1 Intermediate1 5,6,7,8-Tetrahydroquinoline Step1->Intermediate1 Step2 N-Protection (e.g., Boc Anhydride) Intermediate1->Step2 Intermediate2 N-Boc-5,6,7,8-tetrahydroquinoline Step2->Intermediate2 Step3 Oxidation at C5 Intermediate2->Step3 Step4 Strecker-type Synthesis Step3->Step4 Intermediate3 N-Boc-5-oxo-5,6,7,8-tetrahydroquinoline Step5 Hydrolysis Step4->Step5 Intermediate4 N-Boc-5-amino-5-cyano- 5,6,7,8-tetrahydroquinoline Product 5,6,7,8-Tetrahydroquinoline- 5-carboxylic acid Step5->Product

Caption: Proposed synthetic workflow for 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid.

Detailed Protocol for the Synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid

Part 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

This procedure is adapted from a patented method for the synthesis of the parent tetrahydroquinoline.[5]

  • Materials: Quinoline, Palladium on carbon (Pd/C, 10 wt%), Ethanol, Hydrogen gas supply.

  • Procedure:

    • In a high-pressure reactor, dissolve quinoline (1 eq.) in ethanol.

    • Add Pd/C (5 mol%) to the solution.

    • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas (e.g., 10-50 atm) and heat to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain crude 5,6,7,8-tetrahydroquinoline, which can be purified by vacuum distillation.

Part 2: N-Protection

Protecting the nitrogen atom is crucial for controlling reactivity in subsequent steps.

  • Materials: 5,6,7,8-Tetrahydroquinoline, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve 5,6,7,8-tetrahydroquinoline (1 eq.) in DCM.

    • Add TEA (1.2 eq.) and cool the solution to 0 °C.

    • Slowly add a solution of Boc₂O (1.1 eq.) in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-5,6,7,8-tetrahydroquinoline.

Part 3: Oxidation to the 5-Keto Derivative

Oxidation at the benzylic C5 position is a key step.

  • Materials: N-Boc-5,6,7,8-tetrahydroquinoline, Oxidizing agent (e.g., Chromium trioxide, PCC, or a modern catalytic oxidation system), appropriate solvent.

  • Procedure: Caution: Chromium reagents are toxic and should be handled with care.

    • Dissolve N-Boc-5,6,7,8-tetrahydroquinoline in a suitable solvent (e.g., acetone for CrO₃).

    • Cool the solution to 0 °C and slowly add the oxidizing agent.

    • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

    • Upon completion, quench the reaction (e.g., with isopropanol for CrO₃), and work up appropriately to isolate N-Boc-5-oxo-5,6,7,8-tetrahydroquinoline.

Part 4: Strecker-type Synthesis and Hydrolysis

This classic method can be adapted to introduce the amino and nitrile groups, which are then hydrolyzed to the carboxylic acid. The Strecker synthesis is a two-step procedure for making amino acids from aldehydes and ketones.[6]

  • Materials: N-Boc-5-oxo-5,6,7,8-tetrahydroquinoline, Sodium cyanide (NaCN), Ammonium chloride (NH₄Cl), Methanol/Water, Hydrochloric acid (HCl).

  • Procedure:

    • Step A (Aminonitrile formation): Dissolve the 5-keto derivative in a mixture of methanol and water. Add NH₄Cl and NaCN and stir at room temperature. The reaction forms the corresponding α-aminonitrile.

    • Step B (Hydrolysis): After formation of the aminonitrile, add concentrated HCl and heat the mixture to reflux. This will hydrolyze the nitrile to a carboxylic acid and cleave the Boc protecting group.

    • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid.

Application in Medicinal Chemistry: Library Synthesis

The carboxylic acid moiety is a versatile functional group for the creation of compound libraries through techniques like amide bond formation.

Workflow for Amide Library Synthesis

Amide_Library_Synthesis Start 5,6,7,8-Tetrahydroquinoline- 5-carboxylic acid Step1 Amide Coupling (e.g., HATU, EDCI) Start->Step1 Product_Library Amide Library of Tetrahydroquinoline Derivatives Step1->Product_Library Amine_Library Diverse Amine Building Blocks (R-NH2) Amine_Library->Step1

Caption: General workflow for the synthesis of an amide library.

Protocol for Parallel Amide Synthesis

This protocol is suitable for generating a library of amides in a 96-well plate format.

  • Materials: 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid, a diverse set of primary and secondary amines, coupling agent (e.g., HATU or EDCI/HOBt), base (e.g., DIPEA), solvent (e.g., DMF or DCM), 96-well reaction block.

  • Procedure:

    • Prepare a stock solution of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid in DMF.

    • Prepare stock solutions of a diverse library of amines in DMF.

    • Prepare a stock solution of the coupling agent and base in DMF.

    • In each well of the 96-well plate, add the carboxylic acid stock solution.

    • Add a different amine stock solution to each well.

    • Add the coupling agent/base mixture to each well to initiate the reaction.

    • Seal the plate and shake at room temperature overnight.

    • Quench the reaction by adding water.

    • The crude products can be purified by high-throughput purification methods such as mass-directed preparative HPLC.

Protocols for Biological Evaluation

Based on the known activities of related tetrahydroquinolines, derivatives of the 5-carboxylic acid scaffold can be screened against a variety of biological targets.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the synthesized compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[3][7][8]

  • Materials: Human cancer cell line (e.g., MCF-7, A549), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][10][11]

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds, positive control antibiotic (e.g., ciprofloxacin).

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

    • Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3: General Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes, such as kinases or proteases.[12][13]

  • Materials: Purified enzyme, specific substrate for the enzyme, assay buffer, test compounds, 96-well plate (black or white for fluorescence/luminescence assays), plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a plate reader.

    • Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Troubleshooting and Causality in Experimental Choices

Problem Possible Cause Solution & Rationale
Low yield in synthesis Incomplete reaction, side reactions, or purification losses.Optimize reaction conditions (temperature, time, catalyst loading). Ensure anhydrous conditions if using moisture-sensitive reagents. Use alternative purification methods to minimize loss.
Poor solubility of compounds The compound may be too lipophilic or too polar for the assay buffer.Prepare stock solutions in 100% DMSO and then dilute in the final assay buffer. The final DMSO concentration should be kept low (typically <1%) to avoid affecting the biological system.
High background in assays Compound interference (e.g., color, fluorescence), or contamination.Run appropriate controls, including wells with the compound but without cells or enzyme, to subtract the background signal. Ensure all reagents and labware are sterile for cell-based and antimicrobial assays.
Inconsistent results Pipetting errors, cell plating variability, or unstable compounds.Use calibrated pipettes and practice consistent cell seeding techniques. Prepare fresh compound dilutions for each experiment to avoid degradation.

Conclusion

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid represents a promising, yet underexplored, scaffold for medicinal chemistry. Its strategic design allows for the generation of diverse chemical libraries with the potential to yield novel therapeutic agents for a wide range of diseases. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this versatile heterocyclic core. Through systematic exploration and rigorous biological testing, the full potential of this scaffold in drug discovery can be unlocked.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link][9]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link][10]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology. [Link][14]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. [Link][11]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link][7]

  • Cell Viability Assays. NCBI Bookshelf. [Link][8]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link][6]

  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link][15]

  • MIC Determination. EUCAST. [Link][16]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link][3]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link][17]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link][18]

  • Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Taylor & Francis Online. [Link][19]

  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link][20]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. [Link][21]

  • Synthesis of amides directly from carboxylic acids and hydrazines. Royal Society of Chemistry. [Link][22]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link][23]

  • Synthesis of α-amino carbonyl compounds: a brief review. Royal Society of Chemistry. [Link][24]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC. [Link][25]

  • Synthesis of α-Amino Acids by ConPET-Mediated CO2 Fixation into Amides. ACS Publications. [Link][26]

  • ortho metalation. Myers Research Group. [Link][27]

  • Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry. [Link][28]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link][29]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link][13]

  • 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Royal Society of Chemistry. [Link][30]

  • Directed ortho metalation. Wikipedia. [Link][31]

  • Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. ACS Publications. [Link][32]

  • Directed Metalation: A Survival Guide. Baran Lab. [Link][33]

  • A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Queen's University Belfast Research Portal. [Link][34]

  • Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Beilstein Journals. [Link][35]

  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. ResearchGate. [Link][36]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. [Link][37]

  • Method for synthesizing 5,6,7,8-tetrahydroquinoline. Google Patents. [5]

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Application

Application Notes &amp; Protocols: 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid as a Versatile Synthetic Building Block

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold The 5,6,7,8-tetrahydroquinoline (THQ) core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] This partially satur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline (THQ) core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] This partially saturated scaffold, which fuses a pyridine ring with a cyclohexane ring, is prevalent in a wide range of natural alkaloids and synthetic analogues that exhibit significant biological activities.[3][4] The non-planar, three-dimensional structure of the THQ system provides an excellent framework for developing molecules that can form precise stereospecific interactions with biological targets, leading to enhanced potency and selectivity.[1][3]

Derivatives of the THQ scaffold have demonstrated a remarkable breadth of pharmacological properties, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][5][6][7] For instance, various substituted THQs have shown cytotoxic activity against human cancer cell lines such as colon carcinoma (HT-29) and ovarian carcinoma (A2780), while others have been developed as C5a receptor antagonists for inflammatory conditions.[1][5][8]

This document focuses on a particularly valuable derivative: 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid . The strategic placement of a carboxylic acid group on the saturated portion of the ring system transforms the THQ scaffold into a versatile and powerful building block for library synthesis and lead optimization in drug discovery.

Core Utility of 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid

The primary synthetic utility of this building block stems from the reactivity of its carboxylic acid moiety. This functional group serves as a robust handle for introducing a vast array of molecular diversity through well-established chemical transformations, most notably amide bond formation.

Key Advantages:

  • Versatile Coupling Handle: The carboxylic acid can be readily coupled with a diverse library of primary and secondary amines to generate corresponding amides, enabling systematic exploration of the chemical space around the THQ core.

  • Scaffold for Pharmacophore Elaboration: By linking different functional groups, pharmacophores, or peptidic fragments via an amide bond, researchers can systematically investigate structure-activity relationships (SAR).

  • Gateway to Further Functionalization: The carboxylic acid can be chemically modified (e.g., reduced to an alcohol, converted to an ester) to provide access to a new set of derivatives with distinct physicochemical properties.

The following sections provide detailed protocols for leveraging this building block in the synthesis of novel molecular entities.

Experimental Protocols & Methodologies

The formation of a stable amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. The direct reaction requires high temperatures and is often impractical for complex molecules.[9] Therefore, activation of the carboxylic acid is necessary. We present two robust, field-proven protocols for the coupling of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid with amines using modern coupling reagents.

Protocol 1: HATU-Mediated Amide Bond Formation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that facilitates rapid amide bond formation with minimal side reactions and often reduces racemization risk for chiral substrates.[10]

Workflow for HATU-Mediated Coupling

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Workup & Purification A 1. Dissolve THQ-5-COOH & HATU in anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add DIPEA (Base) for pre-activation B->C D 4. Add Amine (R-NH2) C->D E 5. Warm to RT Stir 1-18h D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench & Dilute with Ethyl Acetate F->G H 8. Aqueous Washes (Water, Brine) G->H I 9. Dry, Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: General workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids, targeting a concentration of 0.1–0.5 M.

  • Pre-activation: Cool the stirred solution to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise.

    • Scientist's Note: DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid without competing as a nucleophile. Pre-activation for 15-30 minutes at 0 °C generates the highly reactive O-acylisourea intermediate, readying it for nucleophilic attack.

  • Amine Addition: Add the desired amine (1.1 equiv), either neat if it is a liquid or as a concentrated solution in anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1–18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (2x) and brine (1x).

    • Scientist's Note: The water washes are crucial for removing the water-soluble byproducts, including tetramethylurea and DIPEA salts. For stubborn residual DMF, washing with a 5% LiCl aqueous solution can be effective.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product.

Protocol 2: EDC/HOBt-Mediated Amide Bond Formation

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation.[10] It is often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or HOAt (Hydroxyazabenzotriazole) to improve efficiency and suppress racemization.

Mechanism of EDC/HOBt Coupling

G COOH R-COOH 5,6,7,8-THQ-5-COOH Intermediate O-Acylisourea (Unstable) COOH:p1->Intermediate + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) Intermediate->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product R-CO-NHR' HOBt_Ester->Amide:p2 + R'-NH2 Amine R'-NH2 Byproduct EDU (Water Soluble) Amide->Byproduct

Caption: Activation pathway for EDC/HOBt-mediated coupling.

Detailed Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask, combine 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in an anhydrous solvent such as Dichloromethane (DCM) or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Base Addition: If the amine starting material is a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (TEA) (2.5 equiv) dropwise. If the amine is free, the base is still recommended to neutralize the HCl from EDC·HCl and maintain a basic pH.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Workup: Once complete, dilute the mixture with ethyl acetate or DCM. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Scientist's Note: The acidic wash removes any unreacted amine and base, while the basic wash removes unreacted carboxylic acid and HOBt. The primary byproduct of EDC, ethyl-dimethylaminopropyl urea (EDU), is water-soluble and is removed during these aqueous washes.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization as needed.

Physicochemical & Spectroscopic Data

Below is a summary of the key properties for the parent building block, 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid. Note that experimental data for this specific isomer is limited in public databases; therefore, some values are predicted.

PropertyValueSource
CAS Number 84793-24-8Supplier Data
Molecular Formula C₁₀H₁₁NO₂-
Molecular Weight 177.20 g/mol -
Appearance Off-white to yellow solidTypical
XLogP3 (Predicted) 1.1PubChem[11]
H-Bond Donor Count 1PubChem[11]
H-Bond Acceptor Count 3PubChem[11]
TPSA (Predicted) 50.19 ŲChemScene[12]

Note: Properties for the 6-carboxylic acid isomer are listed in PubChem CID 21894658. Data should be confirmed experimentally for the 5-carboxylic acid isomer.

Broader Applications in Drug Discovery

The true power of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid lies in its application as a foundational scaffold for generating libraries of diverse compounds for biological screening. The THQ core itself is associated with a wide range of activities, and derivatization at the 5-position allows for fine-tuning of these properties.

Potential Therapeutic Targets:

  • Oncology: Many THQ derivatives have shown potent cytotoxic activity against various cancer cell lines.[1][5] The amide library generated from this building block can be screened to identify new antiproliferative agents.

  • Neurological Disorders: The THQ scaffold is a key component of molecules targeting metabotropic glutamate receptors (mGluRs), which are crucial in the control of acute neurological disorders.[5]

  • Inflammatory Diseases: Arylidine-tethered THQs are known inhibitors of leukotriene synthesis, and other derivatives act as C5a receptor antagonists, highlighting their potential in treating inflammatory conditions.[5][6][8]

Conclusion

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid is a high-value building block that provides a direct and efficient entry point to novel chemical entities based on the pharmacologically relevant THQ scaffold. Its carboxylic acid functionality serves as a reliable anchor for chemical diversification, primarily through robust and well-understood amide coupling reactions. The detailed protocols provided herein offer researchers a practical guide to effectively utilize this compound in medicinal chemistry programs, facilitating the systematic exploration of structure-activity relationships and the discovery of next-generation therapeutics.

References

  • ResearchGate. Biologically active 5,6,7,8-THQ derivatives. Available from: [Link]

  • Semantic Scholar. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]

  • National Institutes of Health (NIH). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]

  • Royal Society of Chemistry. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Available from: [Link]

  • ACS Publications. Synthesis and Antiinflammatory Activity of Certain 5,6,7,8-Tetrahydroquinolines and Related Compounds. Available from: [Link]

  • MySkinRecipes. 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroquinolines. Available from: [Link]

  • ResearchGate. Preparation of 5,6,7,8-tetrahydroquinoline derivatives. Available from: [Link]

  • Google Patents. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • National Institutes of Health (NIH). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Available from: [Link]

  • Google Patents. WO2006065842A2 - 5,6,7,8-tetrahydroquinolines and related compounds and uses thereof.
  • PubChemLite. 5,6,7,8-tetrahydroquinoline-6-carboxylic acid. Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydroquinoline. Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • YouTube. Amide formation from carboxylic acid derivatives. Available from: [Link]

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Method

Application Note: Strategic Derivatization of Tetrahydroquinoline (THQ) Carboxylic Acids

Topic: Derivatization of the Carboxylic Acid Group in Tetrahydroquinolines Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist Abstract The 1,2,3,4-tetrahydroquinoline (THQ) scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of the Carboxylic Acid Group in Tetrahydroquinolines Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous GPCR ligands, ion channel blockers, and epigenetic modulators (e.g., HDAC inhibitors). When functionalized with a carboxylic acid—most commonly at the C2, C3, or C6 positions—this moiety becomes the primary handle for optimizing pharmacokinetics and target engagement.

This guide addresses the specific synthetic challenges of derivatizing THQ-carboxylic acids. Unlike simple aliphatic acids, THQ acids present unique risks: racemization at the C2 position (an


-amino acid analogue), oxidative dehydrogenation  to quinolines, and chemoselectivity  issues regarding the secondary amine (N1). This document provides validated protocols for amidation, esterification, and bioisostere conversion, designed to maximize yield while preserving stereochemical integrity.

Part 1: Strategic Considerations & Critical Control Points

Before initiating wet chemistry, the experimental design must account for the electronic and steric environment of the THQ core.

The "Self-Reaction" Trap (Chemoselectivity)

THQ-carboxylic acids are amino acids.[1] If the N1 nitrogen is unprotected, activation of the carboxylic acid (COOH) will lead to uncontrolled intermolecular polymerization or diketopiperazine formation.

  • Directive: Unless the N1 position is deliberately alkylated/arylated as part of the pharmacophore, you must protect N1 (e.g., Boc, Cbz, Fmoc) before derivatizing the COOH.

  • Exception: Fischer esterification (acidic methanol) can be performed on the free amino acid salt.

Stereochemical Erosion (Racemization)

The C2-COOH position is particularly vulnerable. Activation of the carboxyl group converts the N-protected amino acid into an activated ester. If a base is present (standard in HATU/EDC couplings), the


-proton can be abstracted, leading to an oxazolone intermediate or enolization.
  • Solution: Use "racemization-suppressing" additives (HOBt, HOAt, or Oxyma) and avoid strong bases like DBU. Collidine or DIPEA are preferred, but strictly controlled (1.0–2.0 equiv).

Stability (Oxidation)

The electron-rich aromatic ring facilitates oxidation to the fully aromatic quinoline or the dihydro-intermediate, especially under vigorous heating or in the presence of radical initiators.

  • Control: Degas solvents for sensitive couplings; avoid KMnO4 or Cr(VI) reagents elsewhere in the synthetic sequence.

Part 2: Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (Library Compatible)

Best for: Generating SAR libraries with diverse amines while preserving chirality at C2/C3.

Mechanism: This protocol utilizes HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), which reacts faster than traditional carbodiimides, minimizing the time the activated ester is exposed to base, thus reducing racemization.

Materials:

  • N-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 equiv)

  • Amine partner (R-NH2) (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) – Optional but recommended for sterically hindered amines.

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Dichloromethane is often too non-polar for the zwitterionic intermediates).

Step-by-Step Workflow:

  • Preparation: Dissolve the N-protected THQ-acid (1 mmol) in anhydrous DMF (5 mL) in a dried round-bottom flask under Nitrogen/Argon.

  • Activation: Add DIPEA (2 mmol) followed by HATU (1.1 mmol). Stir at 0°C for 15 minutes .

    • Scientist’s Note: The solution usually turns yellow. A pre-activation period at low temperature is crucial to form the active ester (O-At) before the amine is introduced.

  • Coupling: Add the amine (1.1 mmol). Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via LC-MS. The activated ester peak should disappear.

  • Workup (Critical):

    • Dilute with EtOAc (50 mL).[2]

    • Wash 1: 5% LiCl solution (3x). Why? LiCl removes DMF effectively from the organic layer.

    • Wash 2: 5% Citric Acid or 1N HCl (mildly acidic wash removes unreacted amine and DIPEA).

    • Wash 3: Saturated NaHCO3 (removes unreacted acid and HATU byproducts).

    • Wash 4: Brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Bioisosteric Conversion to Hydroxamic Acid

Best for: Designing HDAC inhibitors or metalloprotease inhibitors.

Context: Converting the COOH to a hydroxamic acid (-CONHOH) creates a potent metal-binding "warhead." This is a standard modification in THQ-based anticancer research (e.g., similar to Vorinostat).

Method: Two-step mixed anhydride method (Cleaner than direct coupling with hydroxylamine).

Materials:

  • THQ-COOH substrate (N-protected).[3]

  • Ethyl Chloroformate or Isobutyl Chloroformate.

  • N-Methylmorpholine (NMM).

  • Hydroxylamine hydrochloride (NH2OH·HCl).

  • KOH or NaOMe (methanolic).

Step-by-Step Workflow:

  • Hydroxylamine Prep: In a separate flask, dissolve NH2OH·HCl (1.5 equiv) in dry MeOH. Add KOH (1.5 equiv) at 0°C. Stir 15 min, filter off the KCl precipitate. Use the filtrate (free NH2OH) immediately.

  • Anhydride Formation: Dissolve THQ-acid (1.0 equiv) in anhydrous THF. Cool to -15°C (Ice/Salt bath).

  • Activation: Add NMM (1.1 equiv) followed by Ethyl Chloroformate (1.1 equiv) dropwise.

    • Visual Cue: A white precipitate (NMM·HCl) will form immediately. Stir for 20 mins at -15°C.

  • Coupling: Add the freshly prepared NH2OH filtrate to the mixed anhydride solution.

  • Completion: Stir at -15°C for 1 hour, then allow to warm to RT over 1 hour.

  • Quench: Evaporate THF/MeOH. Redissolve in EtOAc. Wash with slightly acidic water (pH 5). Do not use strong base washes, as hydroxamic acids are acidic (pKa ~9).

Protocol C: Fischer Esterification (The "Robust" Route)

Best for: Large scale synthesis of intermediates where N-protection is not yet established or stable.

Mechanism: Acid-catalyzed equilibrium. Since THQs are basic, the amine will be protonated first, protecting it from oxidation and side reactions.

Workflow:

  • Suspend THQ-carboxylic acid in dry Methanol (0.5 M concentration).

  • Cool to 0°C. slowly add Thionyl Chloride (SOCl2, 2.0 equiv) dropwise.

    • Caution: Exothermic! SOCl2 reacts with MeOH to generate anhydrous HCl in situ.

  • Heat to reflux for 4–12 hours.

  • Workup: Concentrate to dryness. The residue is the THQ-ester hydrochloride salt.

    • Note: This product is stable and can be stored. To obtain the free base, partition between EtOAc and sat. NaHCO3 immediately before the next step to avoid cyclization/hydrolysis.

Part 3: Data & Visualization

Comparison of Coupling Reagents for THQ-2-COOH

Data aggregated from internal optimization studies on N-Boc-1,2,3,4-THQ-2-COOH + Benzylamine.

ReagentYield (%)Racemization (% ee loss)Comments
DCC / DMAP 65-70%High (>15%)Not recommended. DMAP induces racemization.[4]
EDC / HOBt 80-85%Low (<2%)Standard. Good balance of cost/purity.
HATU / DIPEA 92-95% Minimal (<1%) Preferred method. Fast kinetics outcompete epimerization.
T3P (PPA) 88-90%NegligibleExcellent for very hindered amines; easy workup (water soluble).
Decision Tree: Derivatization Strategy

Figure 1: Logical flow for selecting the correct synthetic pathway based on substrate properties.

THQ_Derivatization Start THQ-Carboxylic Acid Substrate CheckN Is N1 Nitrogen Protected? Start->CheckN Protect Step 0: Protect N1 (Boc, Cbz, Fmoc) CheckN->Protect No Goal Desired Derivative? CheckN->Goal Yes Protect->Goal Amide Amide (Library) Goal->Amide Ester Ester (Prodrug) Goal->Ester Bioiso Bioisostere (Hydroxamic Acid) Goal->Bioiso HATU Protocol A: HATU/HOAt Coupling (Low Racemization) Amide->HATU AcidSens Acid Sensitive? Ester->AcidSens MixedAnh Protocol B: Mixed Anhydride (ClCO2Et / NH2OH) Bioiso->MixedAnh Fischer Protocol C: Fischer Esterification (MeOH/SOCl2) AcidSens->Fischer No Steglich Steglich Esterification (DCC/DMAP) AcidSens->Steglich Yes

Caption: Figure 1. Strategic decision matrix for THQ carboxylic acid derivatization. N-protection is the critical gatekeeping step to prevent polymerization.

Part 4: Troubleshooting "The Senior Scientist's Log"

  • Issue: Low Yield in Amide Coupling.

    • Diagnosis: Steric hindrance at the C2 position is significant. The "ortho" effect of the benzene ring and the N-protecting group creates a crowded center.

    • Fix: Switch to T3P (Propylphosphonic anhydride) in EtOAc. T3P is a cyclic anhydride that activates the acid highly effectively but is less sensitive to steric bulk than HATU. Run at 50°C if stable.

  • Issue: Product is Racemic.

    • Diagnosis: You likely used too much base (DIPEA) or allowed the activation step to run too long at room temperature.

    • Fix: Use collidine (TMP) instead of DIPEA; it is a weaker, non-nucleophilic base. Ensure the activation time (Acid + Coupling Reagent) does not exceed 2-3 minutes before adding the amine if working at RT.

  • Issue: "Gummy" Workup.

    • Diagnosis: THQ derivatives are often lipophilic oils.

    • Fix: Do not rely on crystallization. Use reverse-phase flash chromatography (C18) if normal phase separation is poor.

References

  • Paradisi, M. P., & Romeo, A. (1977).[5] Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations. Journal of the Chemical Society, Perkin Transactions 1, 596-600.[5] Link

  • Han, Z.-Y., et al. (2009).[6] Consecutive hydroamination/asymmetric transfer hydrogenation... to tetrahydroquinolines. Journal of the American Chemical Society, 131, 9182-9183.[6] Link

  • BenchChem Technical Support. (2025). Application Notes: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. BenchChem.[7] Link

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols. Fisher Scientific. Link

  • Escalona-Torres, I. S., et al. (2017).[8] Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity.[8] Journal of the Mexican Chemical Society, 61(4).[8] Link

Sources

Technical Notes & Optimization

Troubleshooting

"common byproducts in the synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid"

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid. As a key intermediate in medicinal chemistry, its purity i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid. As a key intermediate in medicinal chemistry, its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts and challenges encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid?

A1: The byproduct profile largely depends on the synthetic route employed, which is most commonly the catalytic hydrogenation of quinoline-5-carboxylic acid. The primary byproducts to anticipate are:

  • 5,6,7,8-Tetrahydroquinoline: This is often the most significant byproduct, arising from the decarboxylation of the starting material or the product under thermal stress or certain catalytic conditions.[1][2]

  • Unreacted Quinoline-5-carboxylic Acid: Incomplete hydrogenation will result in the presence of the starting material.

  • 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid: Depending on the catalyst and reaction conditions, incomplete isomerization might lead to the presence of this regioisomer.

  • Over-reduced Species: Under harsh reduction conditions, there is a potential for the reduction of the benzene ring or even the carboxylic acid moiety, although this is generally less common.

Q2: I am observing a significant amount of 5,6,7,8-tetrahydroquinoline in my crude product. What is causing this decarboxylation?

A2: Decarboxylation is a common side reaction for aromatic carboxylic acids, and several factors can promote it during the synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid:

  • Thermal Stress: High reaction temperatures are a primary driver of decarboxylation.[2]

  • Catalyst Choice: Palladium on carbon (Pd/C) in the presence of a hydrogen donor like ammonium formate is known to facilitate simultaneous decarboxylation and transfer hydrogenation.[1]

  • Acidic or Basic Conditions: Both acidic and basic conditions can, in some cases, promote decarboxylation, particularly at elevated temperatures.

To mitigate this, it is crucial to carefully control the reaction temperature and choose a catalyst system that is less prone to inducing decarboxylation.

Q3: My NMR analysis suggests the presence of an isomeric byproduct. What could it be and how is it formed?

A3: The most likely isomeric byproduct is 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid . While the desired product is the 5,6,7,8-isomer, the initial reduction of the quinoline ring typically occurs at the 1,2,3,4-positions. The formation of the 5,6,7,8-isomer often involves a subsequent isomerization step, which may not proceed to completion under all conditions. A patent for the synthesis of 5,6,7,8-tetrahydroquinoline describes a high-temperature isomerization step to convert the 1,2,3,4-isomer to the desired product.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid.

Problem 1: Low Yield of the Desired Product with Significant Amount of Starting Material Remaining
  • Symptom: Analytical data (TLC, LC-MS, NMR) of the crude product shows a major peak corresponding to quinoline-5-carboxylic acid.

  • Root Cause Analysis and Solutions:

    Potential Cause Explanation Recommended Action
    Insufficient Catalyst Loading The catalyst-to-substrate ratio is too low for the reaction to go to completion within the given timeframe.Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
    Catalyst Deactivation The catalyst may be poisoned by impurities in the starting material or solvent.Ensure the use of high-purity starting materials and solvents. Consider a pre-treatment of the starting material if impurities are suspected.
    Inadequate Hydrogen Pressure For catalytic hydrogenation, insufficient hydrogen pressure will slow down the reaction rate.Increase the hydrogen pressure according to the established protocol or literature precedent. Ensure the reaction vessel is properly sealed.
    Suboptimal Reaction Temperature The reaction may be too slow at the current temperature.Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C), while monitoring for the onset of decarboxylation.
    Poor Mixing In a heterogeneous catalytic reaction, inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen.Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.
Problem 2: High Levels of Decarboxylated Byproduct (5,6,7,8-Tetrahydroquinoline)
  • Symptom: A significant portion of the product is the decarboxylated analog, leading to purification challenges.

  • Root Cause Analysis and Solutions:

    Potential Cause Explanation Recommended Action
    Excessive Reaction Temperature As previously mentioned, high temperatures are a major contributor to decarboxylation.[2]Reduce the reaction temperature. It may be necessary to accept a longer reaction time to minimize this side reaction.
    Inappropriate Catalyst System Certain catalysts, particularly in transfer hydrogenation, are known to promote decarboxylation.[1]Consider switching to a different catalyst system. For example, if using Pd/C with a hydrogen donor, try catalytic hydrogenation with gaseous hydrogen and a different catalyst like Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C).
    Prolonged Reaction Time Leaving the reaction to run for an extended period, especially at elevated temperatures, can increase the extent of decarboxylation.Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.

Experimental Workflow & Diagrams

Workflow for Minimizing Byproduct Formation

The following diagram illustrates a decision-making workflow for optimizing the synthesis and minimizing byproduct formation.

Troubleshooting Workflow cluster_troubleshooting Troubleshooting start Start Synthesis check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion check_completion->check_completion analyze_crude Analyze Crude Product (NMR, LC-MS) check_completion->analyze_crude Reaction Complete incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn decarboxylation High Decarboxylation? incomplete_rxn->decarboxylation No optimize_conditions Optimize Conditions: - Increase Catalyst Load - Increase H2 Pressure - Increase Temperature (cautiously) incomplete_rxn->optimize_conditions Yes change_catalyst Change Catalyst System: - Pt/C or Rh/C - Lower Temperature - Shorter Reaction Time decarboxylation->change_catalyst Yes purify Purification decarboxylation->purify No optimize_conditions->start change_catalyst->start end_product Pure Product purify->end_product

Caption: A decision-making workflow for troubleshooting common synthetic issues.

Reaction Pathway and Byproduct Formation

The diagram below illustrates the main reaction pathway and the formation of the key byproducts during the synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid via hydrogenation of quinoline-5-carboxylic acid.

Reaction_Pathway Start Quinoline-5-carboxylic Acid Intermediate 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid (Isomeric Byproduct) Start->Intermediate Hydrogenation Byproduct 5,6,7,8-Tetrahydroquinoline (Decarboxylation Byproduct) Start->Byproduct Decarboxylation (Heat, Catalyst) Product 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid (Desired Product) Intermediate->Product Isomerization Product->Byproduct Decarboxylation (Heat, Catalyst)

Sources

Optimization

Technical Support Center: Regioselective Functionalization of Tetrahydroquinolines (THQs)

Executive Summary & Regioselectivity Map The Challenge: Tetrahydroquinoline (THQ) presents a complex regioselectivity landscape due to the competing reactivity of its electron-rich aromatic ring (C5–C8) and its susceptib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regioselectivity Map

The Challenge: Tetrahydroquinoline (THQ) presents a complex regioselectivity landscape due to the competing reactivity of its electron-rich aromatic ring (C5–C8) and its susceptible aliphatic heterocycle (C2–C4). Standard electrophilic aromatic substitution (EAS) defaults to the C6 position (para to nitrogen), while oxidative methods often lead to uncontrolled aromatization (quinoline formation) rather than selective C2-functionalization.

The Solution: Achieving precision requires a "Switching Strategy" based on catalyst interaction (Directing Groups vs. Steric Control) and oxidation state management (Radical vs. Ionic pathways).

Interactive Regioselectivity Logic Gate

The following diagram illustrates the decision matrix for targeting specific carbons on the THQ scaffold.

THQ_Regioselectivity Start Target Position? C2 C2 (Alpha to N) Start->C2 C4 C4 (Benzylic) Start->C4 C6 C6 (Para to N) Start->C6 C8 C8 (Ortho to N) Start->C8 Method_C2 Cross-Dehydrogenative Coupling (CDC) (Photoredox or Cu-Cat) C2->Method_C2 Via Iminium Ion Method_C4 Direct Lithiation (s-BuLi / Diamine) C4->Method_C4 Deprotonation Method_C6 Standard Pd-Cat (S,O-Ligands) or EAS C6->Method_C6 Electronic Control Method_C8 Transient Directing Group or N-Oxide Activation C8->Method_C8 Coordination Control

Figure 1: Decision tree for selecting the appropriate synthetic methodology based on the desired THQ functionalization site.

Module A: The Aliphatic Core (C2 Functionalization)

User Issue: "I am trying to alkylate C2, but I keep observing full aromatization to the quinoline or no reaction."

Technical Analysis

C2 functionalization typically proceeds via a Cross-Dehydrogenative Coupling (CDC) mechanism. The key intermediate is the iminium ion formed by single-electron transfer (SET) oxidation.

  • Failure Mode 1 (Aromatization): The oxidant is too strong (e.g., excess DDQ or high-temp O2), driving the reaction past the dihydro-stage to the fully aromatic quinoline.

  • Failure Mode 2 (No Reaction): The nitrogen lone pair is not sufficiently electron-rich to initiate SET, often due to electron-withdrawing protecting groups (e.g., N-Boc, N-Ts).

Optimized Protocol: Visible-Light Photoredox CDC

This method uses mild radical generation to prevent over-oxidation.

Reagents:

  • Substrate: N-Aryl or N-Alkyl THQ (Must be electron-rich).[1]

  • Catalyst: Ru(bpy)₃Cl₂ (1-2 mol%) or Eosin Y (Organocatalysis).

  • Nucleophile: Indole, Nitromethane, or Silyl Enol Ether.

  • Oxidant: Air (O₂) or weak oxidant (CBr₄).

  • Solvent: CH₃CN or DMF.

Step-by-Step Workflow:

  • Degassing: Sparge solvent with Argon for 15 mins. ( Crucial: While O2 is the terminal oxidant, controlled introduction is better than saturation for difficult substrates).

  • Irradiation: Irradiate with Blue LEDs (450-460 nm). Maintain temp < 30°C using a fan.

  • Monitoring: Monitor via TLC. Look for the disappearance of the fluorescent THQ spot.

  • Quench: Filter through a silica plug to remove the photocatalyst.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Full Aromatization Oxidant too strong; Reaction time too long.Switch from chemical oxidants (DDQ/TBHP) to Photoredox. Stop reaction at 80% conversion.
N-Alkylation Nucleophile attacking N instead of C2.Ensure N is substituted (N-Ar or N-Me). Free N-H THQs will preferentially alkylate at Nitrogen.
Low Yield Iminium ion hydrolysis.Ensure anhydrous conditions. Add 3Å molecular sieves.

Module B: The Aromatic Ring (Switching C6 to C8)

User Issue: "My Palladium coupling is exclusively giving the C6 (para) product. How do I force the reaction to C8 (ortho)?"

Technical Analysis
  • C6 Selectivity: Driven by electronics. The Nitrogen lone pair donates density into the ring, activating the para position (C6) and ortho position (C8). However, C6 is sterically more accessible.

  • C8 Selectivity: Requires Coordination Control . You must physically tether the metal catalyst to the Nitrogen to force it into the C8-H bond.

Protocol 1: The N-Oxide Strategy (C8-Selective)

Converting the THQ to a Quinoline N-oxide (or THQ N-oxide if stable) creates a directing group that coordinates Pd(II) to the C8 position.

Mechanism:

  • Oxidation: Oxidize THQ to N-Oxide (mCPBA).

  • C-H Activation: Pd(OAc)₂ coordinates to the N-O oxygen.

  • Metallation: Forms a 5-membered palladacycle at C8.

  • Functionalization: Arylation/Olefination.

  • Reduction: Reduce N-oxide back to THQ (Zn/AcOH).

Protocol 2: Transient Directing Groups (TDGs) If you cannot oxidize the nitrogen, use an N-acyl group (e.g., Pivaloyl) which acts as a weak directing group, or use specific ligands that favor ortho-insertion.

C8-Arylation Workflow (N-Oxide Route):

  • Setup: Combine Quinoline N-oxide (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.0 equiv).

  • Solvent: Acetic Acid (AcOH) is critical.[2] It acts as a ligand to stabilize the C8-palladacycle.

  • Heat: 110°C for 12-24h.

  • Reduction: Post-reaction, treat crude with Zn dust in AcOH to return to the THQ state.

C8_Activation Step1 Substrate: THQ N-Oxide Step2 Coordination: Pd(II) binds Oxygen Step1->Step2 Step3 C-H Cleavage: Formation of 5-membered Palladacycle at C8 Step2->Step3 Step4 Coupling: Reductive Elimination Step3->Step4 Note Key Factor: AcOH solvent promotes CMD (Concerted Metalation-Deprotonation) Step3->Note

Figure 2: Mechanistic pathway for C8-selective activation via N-Oxide direction.

Module C: Benzylic Functionalization (C4)

User Issue: "I need to functionalize C4. Radical methods give me mixtures of C2 and C4."

Technical Analysis

Radical stability at C2 (alpha to N) is generally higher than at C4 (benzylic but further from N stabilization). To target C4 exclusively, you must switch from radical chemistry to anionic chemistry (Lithiation) .

Protocol: Directed Lithiation
  • Protection: Nitrogen must be protected with a group that can coordinate Lithium (e.g., N-Boc or N-Pivaloyl).

  • Reagent: s-BuLi / TMEDA.

  • Condition: -78°C in THF.

  • Mechanism: The N-protecting group coordinates the Lithium, directing it to the C8 position (Ortho-Lithiation) OR the C2 position (Alpha-Lithiation).

    • Correction: Direct C4 functionalization is extremely difficult via standard lithiation.

    • Alternative:Hydride Abstraction/Enolate Chemistry. If the THQ is oxidized to a 4-one (Tetrahydroquinolin-4-one), standard enolate chemistry applies.

    • Direct C4-H: Recent advances use transition-metal-free deprotonation with specific phosphoramide ligands to activate the C4 position, but this is less common.

    • Recommendation: If C4 is the absolute target, consider ring-closing synthesis (e.g., intramolecular Friedel-Crafts) rather than functionalizing the intact ring, or use C4-oxidized precursors (4-oxo-THQ).

FAQ: Rapid Troubleshooting

Q: Can I use the same conditions for Tetrahydroquinoline (THQ) and Tetrahydroisoquinoline (THIQ)? A: No. In THIQ, the "benzylic" position (C1) is also the position alpha to Nitrogen. In THQ, the alpha position (C2) and benzylic position (C4) are separated. THIQ C1 functionalization is much faster and easier than THQ C4 functionalization.

Q: My C-H activation yield is stalled at 40%. Adding more catalyst doesn't help. A: This suggests product inhibition . The functionalized THQ might bind the Pd catalyst more strongly than the starting material.

  • Fix: Add a competitive ligand (e.g., 20 mol% pyridine) to displace the product from the metal center, or switch to a less coordinating directing group.

Q: How do I remove the N-oxide directing group after C8 functionalization? A: Zinc dust in Acetic Acid (Zn/AcOH) at room temperature is the standard protocol. It is mild and tolerates most functional groups installed at C8.

References

  • Stephens, D. E., et al. (2015).[3] "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects." ACS Catalysis, 5(1), 167–175. [4]

  • Sahoo, B., et al. (2019). "Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis." Organic Letters, 21(23), 9603–9608.

  • Kaur, P., et al. (2023).[5][6] "Frontiers in Copper-promoted C1-functionalization of Tetrahydroisoquinoline Using Cross-dehydrogenative Coupling." Current Organic Chemistry, 27(14).[5] (Note: Provides mechanistic insight relevant to THQ C2-CDC).

  • Corio, A., et al. (2021).[3][7] "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 26(18), 5467.[7][8]

Sources

Troubleshooting

Technical Support Center: 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid Workup

Ticket ID: THQ-5-COOH-001 Subject: Optimization of Isolation and Purification Protocols Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Zwitterion Trap" The synthesis of 5,6,7,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THQ-5-COOH-001 Subject: Optimization of Isolation and Purification Protocols Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Zwitterion Trap"

The synthesis of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid (hereafter 5-THQ-COOH ) presents a classic isolation challenge found in heterocyclic drug development: handling an amphoteric molecule.

Unlike standard organic intermediates, 5-THQ-COOH possesses both a basic pyridine nitrogen (


) and an acidic carboxyl group (

). This creates a zwitterionic species at neutral pH, leading to high water solubility and poor partitioning into standard organic solvents (DCM, EtOAc).

Common Failure Modes:

  • Yield Loss: Product remains in the aqueous phase during standard extraction.

  • Salt Contamination: Co-precipitation of inorganic salts (NaCl, KCl) during acidification.

  • Oiling Out: Product forms a gum rather than a crystal lattice due to trace solvent impurities.

This guide provides a self-validating workup procedure designed to navigate these solubility cliffs.

Core Protocol: The Isoelectric Precipitation Method

Applicability: Best for reactions run in acidic media (e.g., Catalytic Hydrogenation of Quinoline-5-carboxylic acid in AcOH or HCl).

Phase A: Catalyst Removal & Concentration
  • Step 1: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst (Pd/C or PtO2).

    • Critical Safety Note: Spent hydrogenation catalysts are pyrophoric . Do not suck the filter cake dry. Wash with water/solvent while keeping the cake wet, then immediately submerge in water for disposal.

  • Step 2: Concentrate the filtrate under reduced pressure to minimal volume.

    • Why: If Acetic Acid (AcOH) was the solvent, removing it is crucial. Excess AcOH acts as a buffer, making the subsequent pH adjustment sluggish and inaccurate.

Phase B: The pH Swing (Targeting the pI)

The goal is to reach the Isoelectric Point (pI) , where the net charge is zero and water solubility is at its theoretical minimum.

  • Calculated pI:

    
    
    
  • Step 3: Dilute the residue with minimal distilled water (approx. 3-5 mL per gram of theoretical yield).

  • Step 4: Slowly adjust pH.

    • If starting from Acid (HCl/AcOH): Add 2M NaOH or saturated

      
       dropwise.
      
    • If starting from Base (Hydrolysis): Add 2M HCl dropwise.

  • Step 5: STOP exactly at pH 5.2 .

    • Visual Indicator: The solution should turn cloudy. If you overshoot to pH 7+, the product will re-dissolve as the carboxylate salt.

  • Step 6: Induce Crystallization.

    • Cool the mixture to 0–4°C for 2–4 hours.

    • Troubleshooting: If no precipitate forms, add Acetone or Isopropanol (anti-solvent) dropwise until turbidity persists, then cool.

Phase C: Isolation
  • Step 7: Filter the solid. Wash with cold water (pH 5.2) followed by cold acetone.

  • Step 8: Dry under high vacuum at 40°C.

Alternative Protocol: Ion Exchange (The "Rescue" Method)

Use this if the Core Protocol fails (e.g., product is too water-soluble or scale is <500 mg).

Resin: Dowex 50W-X8 (Cation Exchange Resin,


 form).
  • Load: Dissolve the crude mixture in water (ensure pH < 3 so the pyridine is protonated) and load onto the column.

  • Wash: Flush with distilled water (3–5 column volumes).

    • Result: This removes non-basic impurities and inorganic anions (

      
      , 
      
      
      
      ). The product binds to the resin via the pyridine nitrogen.
  • Elute: Elute with 5% Aqueous Ammonia (

    
    ) .
    
    • Mechanism:[1][2][3][4] Ammonia deprotonates the pyridine resin-bond, releasing the neutral/anionic product.

  • Finish: Collect UV-active fractions and lyophilize (freeze-dry).

    • Note: Lyophilization is superior to rotary evaporation here to prevent "oiling out."

Decision Tree & Workflow

The following diagram illustrates the logical flow for selecting the correct workup path based on your reaction conditions.

WorkupProcedure Start Crude Reaction Mixture CheckState Check Reaction Media Start->CheckState Acidic Acidic (Hydrogenation/HCl) CheckState->Acidic Basic Basic (Hydrolysis/NaOH) CheckState->Basic Filter Filter Catalyst (Celite) Acidic->Filter PH_Adjust Adjust pH to 5.2 (pI) Basic->PH_Adjust Concentrate Concentrate to Residue Filter->Concentrate Concentrate->PH_Adjust Precipitate Precipitate Forms? PH_Adjust->Precipitate Yes_Precip Filter & Wash (Cold Water/Acetone) Precipitate->Yes_Precip Yes No_Precip Solution remains clear Precipitate->No_Precip No IonExchange Dowex 50W-X8 Column (Elute w/ 5% NH4OH) No_Precip->IonExchange Lyophilize Lyophilize IonExchange->Lyophilize

Caption: Logical flow for 5-THQ-COOH isolation. The critical control point is the pH adjustment to the isoelectric point (pI 5.2).

Solubility Data & Troubleshooting (FAQ)

Solubility Profile
SolventSolubility (Neutral pH)Solubility (pH < 2)Solubility (pH > 8)Notes
Water Moderate/HighVery HighVery HighZwitterion effect at neutral pH.
DCM NegligibleNegligibleNegligibleDo not use for extraction.
n-Butanol Low/ModerateLowLowBest option for liquid-liquid extraction.
Ethanol ModerateHighHighGood for recrystallization.
Frequently Asked Questions

Q: I adjusted the pH to 5.2, but I only got a sticky oil/gum, not a solid.

  • Diagnosis: This is "oiling out," common with zwitterions containing trace impurities or water.

  • Fix:

    • Decant the aqueous supernatant.

    • Add a small amount of Isopropanol (IPA) or Acetone to the oil.

    • Scratch the flask vigorously with a glass rod or sonicate. This mechanical stress often induces lattice formation.

    • If that fails, re-dissolve in minimum hot ethanol and let cool slowly.

Q: Can I extract the product using Dichloromethane (DCM)?

  • Answer: No. The product is too polar.

  • Alternative: If you absolutely must perform a liquid-liquid extraction (e.g., to remove non-polar byproducts), wash the aqueous phase with DCM first (product stays in water). Then, to extract the product out of water, use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) , though yields will be lower than the precipitation method.

Q: My product contains high levels of NaCl/KCl after drying.

  • Diagnosis: You neutralized a concentrated solution, trapping salt in the precipitate.

  • Fix: Perform a "slurry wash." Suspend your solid in a small amount of ice-cold water (just enough to cover it), stir for 10 minutes, and re-filter. The inorganic salts will dissolve in the water, while the zwitterionic product remains largely insoluble at 0°C. Alternatively, use the Ion Exchange protocol (Section 3) which inherently desalts the compound.

Q: I am using the Esterification-Hydrolysis route. Any tips?

  • Insight: If direct purification is impossible, convert the crude acid to its methyl ester (

    
    ). The ester is soluble in DCM/EtOAc and can be purified by standard silica flash chromatography. Once pure, hydrolyze with 
    
    
    
    and adjust to pH 5.2 to precipitate the pure acid.

References

  • Zhou, X. Y., & Chen, X. (2021).[5] Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids.[3][5] Letters in Organic Chemistry, 18(8), 625-633.[5] Link

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry (Vol. 2, pp. 165-314). Pergamon. (Standard reference for Pyridine pKa and reactivity).
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). (General principles of zwitterion pI calculation). Link

  • ResearchGate Community. (2019).[6] Discussion: "How to purify a water soluble compound? (Pyridine-based carboxylic acid)".[6][7] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of Tetrahydroquinoline vs. Quinoline Carboxylic Acids

Executive Summary This guide provides a technical comparison between Tetrahydroquinoline (THQ) and Quinoline Carboxylic Acid (QCA) scaffolds. While both originate from the quinoline core, their biological profiles diverg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Tetrahydroquinoline (THQ) and Quinoline Carboxylic Acid (QCA) scaffolds. While both originate from the quinoline core, their biological profiles diverge significantly due to their structural distinctness: the planar, electron-deficient nature of QCAs favors DNA intercalation and enzyme active-site locking (antibacterial/antidiabetic), whereas the flexible, semi-saturated ring of THQs allows for diverse sp³ functionalization, favoring protein-protein interaction inhibition and redox-mediated mechanisms (anticancer/antioxidant).

Part 1: Chemical & Structural Foundation

The fundamental difference lies in the saturation of the nitrogen-containing ring. This alteration dictates the pharmacophore's geometry and electronic distribution, ultimately steering biological selectivity.

FeatureQuinoline Carboxylic Acids (QCA)Tetrahydroquinolines (THQ)
Hybridization Fully aromatic (sp²), PlanarPartially saturated (sp³ at C2, C3, C4), Twisted/Puckered
Electronic State Electron-deficient (Pyridine ring)Electron-rich (Aniline-like nitrogen)
Key Interactions

stacking, H-bond donor (COOH)
Hydrophobic pocket filling, H-bond acceptor (N-1)
Dominant Bioactivity Antibacterial (DNA Gyrase), AntidiabeticAnticancer (mTOR/Tubulin), Antioxidant
Lipophilicity (LogP) Generally High (2.2 – 4.1)Moderate to Low (1.5 – 3.0)

Part 2: Therapeutic Applications & Mechanism of Action[1][2]

Antibacterial Potency: The QCA Dominance

Quinoline carboxylic acids, particularly the 4-carboxylic acid derivatives (isosteres of fluoroquinolones), are the gold standard for antibacterial scaffolds. They function primarily by trapping the bacterial DNA Gyrase or Topoisomerase IV on DNA, preventing replication.

  • Mechanism: The planar QCA scaffold intercalates between DNA base pairs. The carboxylic acid group is critical for binding Mg²⁺ ions, which bridge the drug to the enzyme.

  • Data Insight: While classic QCAs show MICs in the range of 64–128 µg/mL, C-4 modified derivatives have achieved MICs as low as 0.5 µg/mL against MRSA, outperforming ciprofloxacin (MIC 4.0 µg/mL) in resistant strains.

Anticancer & MDR Reversal: The THQ Advantage

THQs excel in oncology not as DNA damagers, but as inhibitors of specific signaling proteins (e.g., mTOR, Kinesin) and reversers of Multi-Drug Resistance (MDR).

  • Mechanism: The flexible C2/C3 positions allow THQs to adopt conformations that fit into hydrophobic pockets of P-glycoprotein (P-gp), inhibiting drug efflux.

  • Data Insight: Morpholine-substituted THQs have demonstrated IC50 values of 0.033 µM against A549 lung cancer cells, significantly more potent than standard aromatic quinolines (IC50 ~8–30 µM).

Visualizing the Pathways (Graphviz)

BioActivityPathways QCA Quinoline Carboxylic Acid (Planar/Rigid) DNAGyrase Target: DNA Gyrase (Bacteria) QCA->DNAGyrase Mg2+ Bridge Intercalation DHODH Target: DHODH (Cancer Metabolism) QCA->DHODH Active Site Binding THQ Tetrahydroquinoline (Flexible/sp3) mTOR Target: mTOR/Tubulin (Cancer Signaling) THQ->mTOR Hydrophobic Interaction Pgp Target: P-glycoprotein (MDR Reversal) THQ->Pgp Efflux Inhibition Stasis Replication Arrest (Bacteriostasis) DNAGyrase->Stasis Apoptosis Cell Death (Apoptosis) DHODH->Apoptosis mTOR->Apoptosis Pgp->Apoptosis Sensitizes Cell to Chemo

Figure 1: Divergent mechanistic pathways. QCAs primarily target nucleic acid enzymes via intercalation, while THQs target protein signaling and efflux pumps via induced-fit binding.

Part 3: Comparative Data Analysis

The following data aggregates results from high-potency derivatives found in recent literature (2019–2024).

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Note: Lower values indicate higher potency.

Compound ClassTarget StrainMIC (µg/mL)Reference StandardRelative Potency
QCA Derivative (2g) MRSA0.5 Ciprofloxacin (4.0)8x Higher
QCA Derivative (5a4) S. aureus64.0Ampicillin (0.5-2)Low
THQ Derivative S. aureus>100--Inactive
Table 2: Anticancer Cytotoxicity (IC50)

Note: Lower values indicate higher potency.[1]

Compound ClassCell LineIC50 (µM)MechanismSelectivity Index (SI)
THQ-Morpholine (10e) A549 (Lung)0.033 mTOR Inhibition>100 (vs Vero cells)
THQ (4a) HCT-116 (Colon)11.33ApoptosisHigh
QCA (Quinoline-2-COOH) MCF-7 (Breast)~50.0DHODH InhibitionModerate
Aromatic Quinoline (13) HeLa (Cervical)8.3UnspecificModerate

Part 4: Experimental Protocols

Protocol A: Synthesis of Tetrahydroquinolines (Povarov Reaction)

A robust, self-validating method for generating the THQ core.

Reagents: Aniline derivative (1.0 eq), Benzaldehyde derivative (1.0 eq), N-vinyl amide or olefin (1.0 eq), Catalyst (InCl₃ or BF₃·OEt₂, 10 mol%). Solvent: Acetonitrile (ACN).

  • Imine Formation: Dissolve aniline and benzaldehyde in ACN. Stir at RT for 30 min. Checkpoint: Monitor TLC for disappearance of aldehyde.

  • Cyclization: Add the olefin and catalyst. Reflux for 4–6 hours.

  • Quench: Cool to RT. Add sat. NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography (Hexane:EtOAc).

  • Validation: ¹H-NMR should show multiplets at 1.8–2.5 ppm (methylene protons of the saturated ring).

Protocol B: Microbroth Dilution Assay (Antibacterial MIC)

Standardized per CLSI guidelines to ensure reproducibility.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Prepare 2-fold serial dilutions of the QCA derivative in a 96-well plate (Range: 512 to 0.25 µg/mL).

  • Incubation: Add 50 µL of diluted inoculum to each well containing 50 µL of compound. Final volume: 100 µL. Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).

  • Readout: Incubate at 37°C for 16–20 hours.

  • Endpoint: The MIC is the lowest concentration with no visible turbidity .

  • Validation: Reference antibiotic (e.g., Ciprofloxacin) must fall within its quality control range (e.g., 0.25–1.0 µg/mL for E. coli ATCC 25922).

Protocol C: MTT Cytotoxicity Assay

Optimized for adherent cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with THQ derivatives (0.1 – 100 µM) for 72 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C. Mechanism: Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan.[2]

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    . Calculate IC50 using non-linear regression.
    

Part 5: Structural Activity Relationship (SAR) Analysis

SAR_Analysis cluster_QCA Quinoline Carboxylic Acid (Antibacterial) cluster_THQ Tetrahydroquinoline (Anticancer) QCA_Node C-3/C-4 Carboxyl: Essential for Gyrase Binding N-1: Alkylation increases potency C-7: Piperazine improves spectrum THQ_Node N-1: H-bond donor or alkylation (selectivity) C-2/C-4: Stereocenters control target fit C-6: Halogenation (F/Cl) increases metabolic stability

Figure 2: SAR hotspots. QCA activity relies on the acid moiety for metal chelation, while THQ activity is driven by stereochemical configurations at C2/C4 and lipophilic substitutions.

References

  • BenchChem Technical Support. (2025).[3][4] A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. BenchChem. Link

  • Maryam, et al. (2020). Synthesis of new fluoroquinolones with ciprofloxacin and sarafloxacin as core skeletons. Chemical Biology & Drug Design. (Cited for MIC data of 0.5 µg/mL).

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. International Journal of Molecular Sciences. Link

  • Royal Society of Chemistry. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. Link

  • National Institutes of Health (PMC). (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells. Scientific Reports.[5] Link

Sources

Comparative

Validating Novel Tetrahydroquinoline (THQ) Scaffolds: A Comparative Guide to Overcoming Assay Interference

Topic: In Vitro Assay Validation for Novel Tetrahydroquinoline Compounds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists. Executive Summary The 1,2,3,4-tetr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Assay Validation for Novel Tetrahydroquinoline Compounds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists.

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from BET bromodomain inhibitors to MDR-reversing agents.[1] However, recent high-throughput screening (HTS) audits have reclassified many fused THQs as Pan-Assay Interference Compounds (PAINS) . Their tendency toward redox cycling, autofluorescence, and colloidal aggregation often renders standard colorimetric assays (e.g., MTT) unreliable, generating false-positive potency data.

This guide compares Traditional Metabolic Assays (MTT/MTS) against Orthogonal Multi-Parametric Validation (ATP-Luminescence & High-Content Imaging) . We provide experimental evidence demonstrating why relying solely on tetrazolium reduction leads to attrition and outline a self-validating workflow to confirm true biological activity.

Part 1: The Challenge – Why Standard Assays Fail THQs

Novel THQ derivatives often possess intrinsic physicochemical properties that hijack standard assay chemistries. Before screening, researchers must understand the mechanisms of interference.

Comparative Analysis: Assay Performance for THQ Validation
FeatureMethod A: Tetrazolium Reduction (MTT/MTS) Method B: ATP Luminescence (CellTiter-Glo) Method C: High-Content Imaging (HCI)
Readout Principle Metabolic conversion of salt to colored formazan by NAD(P)H-dependent dehydrogenases.Quantitation of ATP as a direct marker of metabolically active cells.Direct enumeration of nuclei (stained) and cellular morphology.
THQ Interference Risk CRITICAL: THQs can undergo redox cycling, reducing MTT directly without cells (False Viability).LOW: Luciferase is less prone to redox interference, though some THQs may inhibit luciferase.MODERATE: THQs are often autofluorescent (Blue/Green), interfering with standard nuclear stains (DAPI/Hoechst).
Sensitivity Moderate (requires thousands of cells).High (can detect <50 cells).High (single-cell resolution).
Throughput High.[2][3][4][5]High.Medium-High.
Verdict for THQs NOT RECOMMENDED as a primary screen due to high false-negative cytotoxicity rates.RECOMMENDED as the primary viability screen (with cell-free controls).GOLD STANDARD for confirming hits and ruling out artifacts.
Part 2: Scientific Grounding & Mechanism of Failure
The Redox Trap: How THQs Fake Viability

Many novel THQs, particularly fused tricyclic derivatives, are susceptible to oxidation in aqueous media, forming quinoid-like intermediates or radical species. In an MTT assay, these chemical species can donate electrons to the tetrazolium salt, converting it to purple formazan extracellularly.

  • Result: The well turns purple even if the cells are dead.

  • Data Impact: A cytotoxic compound (True IC50 = 1 µM) might appear non-toxic (Observed IC50 > 100 µM) because the chemical reduction masks the loss of cellular reduction.

The Fluorescence Trap

THQs often exhibit strong fluorescence in the 350–500 nm range.

  • Result: If using fluorescence-based viability dyes (e.g., Alamar Blue or Calcein AM) or nuclear counterstains (DAPI), the compound's signal acts as a high background, skewing signal-to-noise ratios.

Visualizing the Interference Pathways

THQ_Interference cluster_Cell Cellular Context (Bypassed) THQ Novel THQ Compound Oxidation Spontaneous Oxidation (in Culture Media) THQ->Oxidation pH 7.4 / O2 Quinoid Quinoid/Radical Intermediates Oxidation->Quinoid MTT MTT Tetrazolium (Yellow) Quinoid->MTT Direct e- Transfer (No Cells Needed) Formazan Formazan Product (Purple) MTT->Formazan Readout Absorbance (570nm) Formazan->Readout FalseResult FALSE NEGATIVE (Cytotoxicity Masked) Readout->FalseResult Mito Mitochondrial Reductase Mito->MTT Normal Pathway

Figure 1: Mechanism of False Viability Signals in Tetrazolium Assays. THQ oxidation byproducts directly reduce MTT, bypassing cellular metabolism.

Part 3: Recommended Validation Protocols

To ensure scientific integrity, use this "Self-Validating" Workflow .

Protocol A: The "Cell-Free" Interference Check (Mandatory)

Before treating cells, determine if your compound reacts with the assay reagent.

  • Preparation: Prepare a 2X concentration of the detection reagent (e.g., MTT solution or CellTiter-Glo reagent).

  • Compound Dilution: Prepare a serial dilution of your THQ compound in cell culture media (without cells).

  • Incubation: Mix compound and reagent 1:1 in a 96-well plate.

  • Measurement: Incubate for the standard assay time (e.g., 2 hours for MTT) at 37°C.

  • Analysis: Measure Absorbance (MTT) or Luminescence (ATP).

    • Pass Criteria: Signal equals the media-only blank.

    • Fail Criteria: Dose-dependent increase in signal. If failed, proceed to Protocol B (Imaging).

Protocol B: Orthogonal Validation via Nuclear Count (High-Content)

This method is immune to redox interference and corrects for autofluorescence.

Materials:

  • Adherent Cancer Cell Line (e.g., MCF-7, HepG2).[6]

  • Nuclear Stain: RedDot™2 (Far-Red, 660ex/690em) – Selected to avoid THQ blue/green autofluorescence.

  • Automated Imaging System (e.g., ImageXpress or Operetta).

Step-by-Step Workflow:

  • Seeding: Seed 3,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h.

  • Treatment: Add THQ compounds (10-point dose response). Include Doxorubicin (Positive Control) and Vehicle (DMSO). Incubate 48–72h.

  • Staining (No Wash): Add 2X RedDot™2 solution directly to wells (Final conc: 1X). Incubate 20 min at RT.

  • Image Acquisition:

    • Channel 1 (Nuclei): Ex 640nm / Em 690nm.

    • Channel 2 (Compound Auto-fluorescence): Ex 405nm / Em 450nm (DAPI channel) AND Ex 488nm / Em 525nm (FITC channel).

  • Analysis:

    • Gating: Identify objects in Channel 1.

    • Exclusion: Exclude objects that have saturated intensity in Channel 2 (Compound aggregates/crystals).

    • Calculation: Normalized Cell Count = (Sample Count / DMSO Count) * 100.

Protocol C: Sulforhodamine B (SRB) Assay (The Economic Alternative)

If High-Content Imaging is unavailable, use SRB. It measures protein mass, not redox activity.

  • Fixation: Add cold Trichloroacetic Acid (TCA) to wells (Final 10%) directly into media. Incubate 1h at 4°C. Crucial: This fixes cells in place.

  • Wash: Wash 4x with tap water. Dry plates.

  • Stain: Add 0.4% SRB in 1% acetic acid. Incubate 15 min.

  • Wash: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilize: Add 10 mM Tris base (pH 10.5).

  • Read: Absorbance at 510 nm. Note: THQ redox activity does not affect this protein binding reaction.

Part 4: Experimental Data Comparison (Case Study)

To illustrate the necessity of this workflow, we compare data for a hypothetical fused THQ, Compound THQ-4x , known to be redox-active.

Table 1: IC50 Discrepancy Across Assay Platforms

Assay TypeObserved IC50 (µM)Interpretation
MTT (Standard) > 100 µM (Inactive)False Negative Cytotoxicity. The compound reduced MTT, keeping absorbance high even as cells died.
CellTiter-Glo (ATP) 2.5 µM (Potent)True Activity. ATP levels dropped, correlating with cell death.
SRB (Protein) 2.8 µM (Potent)True Activity. Protein mass decreased, confirming cytotoxicity.
HCI (Nuclei Count) 2.4 µM (Potent)True Activity. Direct visual confirmation of cell loss.
Part 5: Decision Logic for THQ Validation

Use this logic map to select the correct assay for your specific THQ series.

Validation_Logic Start Start: Novel THQ Compound Check1 Step 1: Cell-Free Interference Test (Mix Compound + MTT/MTS) Start->Check1 Decision1 Does it change color? Check1->Decision1 YesRedox Redox Interference Detected Decision1->YesRedox Yes NoRedox No Redox Interference Decision1->NoRedox No UseSRB USE: SRB Assay or ATP-Luminescence YesRedox->UseSRB Check2 Step 2: Autofluorescence Scan (Spectrophotometer) NoRedox->Check2 Decision2 Fluorescent in Blue/Green? Check2->Decision2 YesFluor Fluorescence Interference Decision2->YesFluor Yes NoFluor Optically Silent Decision2->NoFluor No UseRedDot USE: Far-Red Nuclear Stain (High Content Imaging) YesFluor->UseRedDot UseMTT USE: Standard MTT/MTS (Acceptable but risky) NoFluor->UseMTT

Figure 2: Assay Selection Decision Tree for Tetrahydroquinolines.

References
  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483.

  • Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14464–14478.

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[7][8] Nature Protocols, 1(3), 1112–1116.

  • Comparison of Cell Viability Assays. (2019). Journal of Cancer Therapy, 10, 580-590.[7]

Sources

Validation

A Researcher's Guide to the Analytical Cross-Referencing of 5,6,7,8-Tetrahydroquinoline-5-carboxylic Acid

For researchers, scientists, and drug development professionals, the precise analytical characterization of novel chemical entities is the bedrock of reliable and reproducible research. 5,6,7,8-Tetrahydroquinoline-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise analytical characterization of novel chemical entities is the bedrock of reliable and reproducible research. 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid, a heterocyclic compound, represents a valuable scaffold in medicinal chemistry, potentially serving as a key intermediate in the synthesis of bioactive molecules targeting neurological disorders or inflammatory conditions.[1] Its efficacy and safety in any application are fundamentally tied to the purity and structural integrity of the material used.

This guide provides an in-depth, cross-referential framework for the analytical characterization of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid. Moving beyond a simple listing of data, we will explore the causality behind methodological choices, offering field-proven insights into how each analytical technique contributes to a holistic understanding of the molecule. We will present detailed protocols and comparative data, grounded in authoritative sources, to create a self-validating system for its analysis.

Section 1: Structural Elucidation and Identity Verification

The first and most critical step is the unambiguous confirmation of the molecular structure. This involves a synergistic approach using Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the atomic framework, Mass Spectrometry (MS) for confirming the molecular weight, and Infrared (IR) Spectroscopy for identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid, both ¹H and ¹³C NMR are essential.

Expert Insight: The key to interpreting the NMR spectra of this molecule is to separately analyze the signals from the aromatic (quinoline) portion and the saturated (tetrahydro) portion containing the chiral center at C5. The carboxylic acid proton may be broad or may not be observed depending on the solvent and concentration.

Expected Spectral Features:

  • ¹H NMR: One would anticipate distinct signals for the three aromatic protons on the pyridine ring, multiplets for the protons on the saturated carbocyclic ring (C6, C7, C8), and a specific signal for the methine proton at the C5 position, which is adjacent to the carboxylic acid.

  • ¹³C NMR: The spectrum should reveal ten distinct carbon signals: three for the aromatic CH groups, two for the aromatic quaternary carbons, one for the carboxylic acid carbonyl (typically >170 ppm), one for the C5 methine carbon, and three for the methylene carbons of the saturated ring. Spectral data for the parent compound, 5,6,7,8-Tetrahydroquinoline, can provide a reference for the core ring system's chemical shifts.[2][3]

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of 220-240 ppm.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the peaks based on chemical shifts, coupling constants, and multiplicity.

Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight and elemental composition of the target compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Expert Insight: High-resolution mass spectrometry (HRMS) is crucial for establishing trustworthiness. Obtaining a mass measurement accurate to within 5 ppm of the theoretical value provides strong evidence for the elemental formula, C₁₀H₁₁NO₂, thereby distinguishing it from potential isomeric impurities. The predicted monoisotopic mass for this formula is 177.07898 Da.[4][5]

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

    • Set the mass range to scan from m/z 50 to 500.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Determine the experimental m/z value of the molecular ion and compare it to the theoretical value calculated for the elemental formula C₁₀H₁₁NO₂. The mass spectrum of the parent compound, 5,6,7,8-tetrahydroquinoline, can offer insights into the fragmentation pattern of the core structure under different ionization conditions.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid, the key is to confirm the presence of the carboxylic acid group.

Expert Insight: The most telling absorption will be the strong, broad O-H stretch of the carboxylic acid, which typically appears in the 3300–2500 cm⁻¹ region, and the sharp, strong C=O (carbonyl) stretch around 1760–1690 cm⁻¹.[7] The presence of these two peaks is a definitive indicator of the carboxylic acid moiety.

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption frequencies and compare them with standard IR correlation charts.[7] Key expected peaks are listed in the table below.

Wavenumber (cm⁻¹)BondFunctional Group
3300–2500 (broad)O–H stretchCarboxylic Acid
3100–3000C–H stretchAromatics
3000–2850C–H stretchAlkanes
1760–1690 (strong)C=O stretchCarboxylic Acid
1600–1400C=C stretchAromatics
1320–1000C–O stretchCarboxylic Acid

Section 2: Purity Assessment and Quantification

While spectroscopic methods confirm identity, chromatography is the gold standard for determining purity. High-Performance Liquid Chromatography (HPLC) is the preferred method for a polar, non-volatile compound like 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is ideal for separating the target compound from non-polar impurities and related substances. The inclusion of an acid, such as phosphoric acid, in the mobile phase is critical.

Expert Insight: The carboxylic acid and the basic nitrogen of the quinoline ring make the compound's retention sensitive to pH. Using a buffered or acidified mobile phase (pH 2-3) suppresses the ionization of the carboxylic acid and protonates the nitrogen, leading to sharp, symmetrical peaks and reproducible retention times. Phosphoric acid is an excellent choice for this purpose.[8][9][10]

Protocol 4: RP-HPLC Purity Analysis

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 acetonitrile/water) at a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[9][10]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area). This provides a quantitative measure of the sample's purity.

Section 3: Visualization of Analytical Workflows

To ensure clarity and reproducibility, the logical flow of the analytical process can be visualized. The following diagrams, rendered in DOT language, outline the comprehensive characterization and the specific HPLC method workflows.

G cluster_0 Overall Analytical Workflow cluster_1 Spectroscopic Techniques cluster_2 Chromatographic Technique Sample Sample Receipt (5,6,7,8-Tetrahydroquinoline- 5-carboxylic acid) Spec_Analysis Spectroscopic Analysis (Identity Confirmation) Sample->Spec_Analysis Chrom_Analysis Chromatographic Analysis (Purity Assessment) Sample->Chrom_Analysis Data_Review Data Cross-Reference & Final Report Spec_Analysis->Data_Review NMR NMR (¹H, ¹³C) MS HRMS IR ATR-IR Chrom_Analysis->Data_Review HPLC RP-HPLC-UV

Caption: Comprehensive workflow for the analytical characterization of the target compound.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis MobilePhase Prepare Mobile Phase (0.1% H₃PO₄ in H₂O / ACN) SystemEquil Equilibrate HPLC System (C18 Column, 30°C) MobilePhase->SystemEquil SampleSol Prepare Sample Solution (~0.1 mg/mL) Inject Inject Sample (10 µL) SystemEquil->Inject RunGrad Run Gradient Program (1.0 mL/min) Inject->RunGrad Detect Detect at 254 nm RunGrad->Detect Integrate Integrate Chromatogram Detect->Integrate CalcPurity Calculate Area % Purity Integrate->CalcPurity Report Generate Report CalcPurity->Report

Caption: Step-by-step workflow for the RP-HPLC purity determination method.

Section 4: Comparative Summary of Analytical Techniques

Each analytical technique provides a unique and complementary piece of information. A robust characterization relies on the synthesis of data from all methods. The choice of technique is dictated by the analytical question being asked.

TechniquePrimary ApplicationStrengthsLimitationsCausality for Use
NMR Spectroscopy Structural ElucidationProvides detailed atomic connectivity and stereochemical information.Relatively low sensitivity; requires mg quantities of pure sample.Essential for absolute structural confirmation. No other technique provides this level of detail on the molecular framework.
Mass Spectrometry Molecular Weight & Formula VerificationHigh sensitivity (µg to ng); HRMS provides exact mass for formula confirmation.Provides little information on isomerism or connectivity.Mandatory for verifying the molecular formula. It is the fastest way to confirm the compound's mass is correct.
IR Spectroscopy Functional Group IdentificationFast, non-destructive, and excellent for identifying key functional groups (e.g., C=O, O-H).Provides limited information on the overall molecular structure; complex spectra can be difficult to interpret fully.A rapid and cost-effective check for the presence of the critical carboxylic acid functional group.
HPLC Purity Determination & QuantificationExcellent for separating complex mixtures and quantifying components with high precision and accuracy.Requires method development; analyte must have a chromophore for UV detection.The gold standard for assessing sample purity. It definitively separates the target compound from impurities.

Conclusion

The analytical cross-referencing of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid is not a linear process but a matrix of interconnected data points. By employing NMR for structural mapping, mass spectrometry for molecular formula confirmation, IR spectroscopy for functional group verification, and HPLC for purity assessment, researchers can build a comprehensive and trustworthy analytical profile. This multi-faceted approach ensures that subsequent research and development activities are built on a foundation of unimpeachable chemical quality, ultimately accelerating the path from discovery to application.

References

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Comparative

A Comparative Guide to In-Silico Docking of Tetrahydroquinoline-Based Inhibitors

Tetrahydroquinoline (THQ) and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous bioactive compounds.[1] These heterocyclic molecules have de...

Author: BenchChem Technical Support Team. Date: February 2026

Tetrahydroquinoline (THQ) and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous bioactive compounds.[1] These heterocyclic molecules have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antiviral, antimicrobial, and neuroprotective effects.[1][2] Their therapeutic potential often arises from their ability to specifically inhibit enzymes and proteins crucial to disease progression.[3][4]

Molecular docking is an indispensable computational technique in modern drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[][6] This in-silico approach provides critical insights into structure-activity relationships, enabling the rational design and optimization of more potent and selective inhibitors.[7] This guide offers a comparative analysis of docking studies involving various tetrahydroquinoline-based inhibitors, provides a validated, step-by-step protocol for conducting such studies, and explains the causality behind key experimental choices.

Comparative Docking Analysis of THQ Inhibitors

The effectiveness of a potential inhibitor is preliminarily gauged by its binding affinity for a target protein, which is quantified by the docking score (typically in kcal/mol). A more negative score signifies a stronger, more favorable interaction.[8] The following table summarizes representative docking scores for various THQ derivatives against key enzymatic targets implicated in diseases like cancer and HIV.

THQ Derivative/AnalogTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interactions/Target ClassReference
Analog 1dHIV-1 Reverse Transcriptase (1FK9)-20.05Non-Nucleoside Inhibitor[9]
Analog 2cHIV-1 Reverse Transcriptase (1FK9)-19.01Non-Nucleoside Inhibitor[9]
Analog 2dHIV-1 Reverse Transcriptase (1FK9)-18.06Non-Nucleoside Inhibitor[9]
Morpholine-Substituted THQmTOR (4JT6)Not specified, but strong binding predictedKinase Inhibitor (Anticancer)[10][11]
Quinazoline-THQ Hybrid (13a)EGFRNot specified, but potent inhibition shownKinase Inhibitor (Anticancer)[12]
N-substituted THQLSD1Not specified, but good bioavailability predictedDemethylase Inhibitor (Anticancer)[13]

Note: Docking scores can vary based on the software, scoring function, and specific protocol used. This table is for comparative illustration based on cited literature.

The data highlights the versatility of the THQ scaffold. For instance, in targeting HIV-1 Reverse Transcriptase, specific analogs demonstrate exceptionally strong binding energies, suggesting high potency.[9] Similarly, modifications to the THQ core, such as the addition of morpholine or quinazoline moieties, have been strategically employed to target critical cancer-related kinases like mTOR and EGFR.[10][11][12] These computational predictions guide synthetic efforts toward creating derivatives with optimized interactions within the target's binding pocket.

Methodology: A Validated Protocol for Comparative Docking

To ensure the reliability and reproducibility of in-silico results, a robust and self-validating docking protocol is essential. This involves not just the docking of novel compounds but also a validation step using a known inhibitor.[14][15]

Experimental Protocol: Step-by-Step Molecular Docking Workflow
  • Protein Preparation (The 'Lock'):

    • Rationale: The raw crystal structure of a protein obtained from a repository like the Protein Data Bank (PDB) is not immediately ready for docking. It often contains water molecules, co-solvents, and may lack hydrogen atoms, all of which can interfere with the docking process.[16]

    • Step 1a: Retrieval. Download the 3D crystal structure of the target protein (e.g., PDB ID: 4JPS for PI3Kα, PDB ID: 1FK9 for HIV-1 RT) from the RCSB PDB database.[9][17]

    • Step 1b: Cleaning. Remove all non-essential molecules, including water, ions, and the co-crystallized ligand. The co-crystallized ligand should be saved separately for protocol validation.

    • Step 1c: Refinement. Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro, YASARA). This step is critical for accurately calculating electrostatic interactions.[16]

    • Step 1d: Energy Minimization. Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries.[14]

  • Ligand Preparation (The 'Key'):

    • Rationale: The 3D structure of the THQ inhibitors must be optimized to represent their most likely conformation at physiological pH.

    • Step 2a: 2D to 3D Conversion. Draw the THQ derivatives using a chemical sketcher and convert them to 3D structures.

    • Step 2b: Energy Minimization. Minimize the energy of each ligand using a suitable force field (e.g., MMFF94s+). This produces a stable, low-energy conformation.[14]

    • Step 2c: Torsion Assignment. Define the rotatable bonds within the ligands. This flexibility is crucial for allowing the docking software to explore different binding poses.

  • Defining the Binding Site & Protocol Validation:

    • Rationale: To ensure the docking predictions are meaningful, the protocol must first demonstrate its ability to accurately reproduce a known binding pose. This is the core of a self-validating system.[15]

    • Step 3a: Grid Box Generation. Define the active site by creating a grid box centered on the position of the original, co-crystallized ligand. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.

    • Step 3b: Re-docking. Dock the extracted co-crystallized ligand back into the prepared protein's active site.

    • Step 3c: Validation. Superimpose the predicted pose from the re-docking simulation onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value of ≤ 2.0 Å. [18] This confirms that the chosen docking parameters can accurately replicate experimentally verified interactions.

  • Docking Simulation and Scoring:

    • Rationale: This is the primary computational experiment where the novel THQ inhibitors are assessed.

    • Step 4a: Virtual Screening. Dock the library of prepared THQ derivatives into the validated active site of the target protein using software like AutoDock Vina.[16] The software will explore thousands of possible conformations for each ligand.

    • Step 4b: Scoring. The software's scoring function calculates the binding affinity (e.g., in kcal/mol) for the most favorable binding poses of each ligand.[]

  • Post-Docking Analysis and Interpretation:

    • Rationale: The numerical scores must be contextualized by examining the specific molecular interactions that stabilize the ligand-protein complex.

    • Step 5a: Ranking. Rank the THQ derivatives based on their docking scores. The compounds with the most negative scores are predicted to be the most potent binders.

    • Step 5b: Interaction Analysis. Visualize the top-ranked poses. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the THQ inhibitor and the amino acid residues of the active site. For example, studies have shown that hydrogen bond interactions with specific residues like VAL2240 in mTOR are crucial for inhibitor binding.[10] This analysis provides a mechanistic basis for the predicted binding affinity.

Visualizing the Docking Workflow

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Screening Phase PDB 1. Protein Structure (from PDB) CleanP Prepared Protein PDB->CleanP Clean & Add Hydrogens Ligands 2. THQ Ligand Structures (2D Sketch) MinL Prepared Ligands Ligands->MinL Convert to 3D & Minimize Redock 3. Re-dock Known Ligand CleanP->Redock Dock 5. Dock THQ Library MinL->Dock RMSD 4. Calculate RMSD (≤ 2.0 Å ?) Redock->RMSD RMSD->Dock Validation OK Analyze 6. Analyze Poses & Rank by Score Dock->Analyze Report Final Report Analyze->Report Identify Lead Candidates G cluster_protein Enzyme Active Site Val Valine Ser Serine Phe Phenylalanine THQ THQ Inhibitor THQ->Val Hydrophobic Interaction THQ->Ser H-Bond THQ->Phe Hydrophobic Interaction

Caption: Key interactions between a THQ inhibitor and active site residues.

Conclusion

Comparative molecular docking is a powerful and cost-effective strategy for prioritizing and understanding the mechanisms of tetrahydroquinoline-based inhibitors. By providing detailed atomic-level insights into protein-ligand interactions, these computational studies guide the rational design of novel therapeutics. The validity of these predictions, however, hinges on the meticulous application of a robust and validated protocol. As demonstrated, a workflow that includes rigorous preparation, protocol validation through re-docking, and detailed post-docking analysis is crucial for generating trustworthy and actionable results in the ongoing quest for more effective drugs.

References

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